VX-950(Telaprevir)
Description
BenchChem offers high-quality VX-950(Telaprevir) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VX-950(Telaprevir) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWEDCPNXPBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870348 | |
| Record name | 2-(2-{2-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetamido}-3,3-dimethylbutanoyl)-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]octahydrocyclopenta[c]pyrrole-1-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a New Era in Hepatitis C Therapy: A Technical Overview of the Discovery and Development of VX-950 (Telaprevir)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the pivotal discovery and development of VX-950, commercially known as Telaprevir. This document details the journey from initial concept to clinical validation of a potent, selective, and orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. We will explore the innovative structure-based drug design, preclinical evaluation, and critical clinical findings that established VX-950 as a cornerstone of early direct-acting antiviral (DAA) therapy for genotype 1 chronic HCV infection.
The Dawn of a Targeted Approach: The Discovery of VX-950
The quest for a more effective treatment for Hepatitis C, a global health issue affecting millions, led researchers at Vertex Pharmaceuticals to target the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] This endeavor marked a significant shift from the less effective and poorly tolerated interferon-based therapies.[1][3]
The journey began with the elucidation of the three-dimensional atomic structure of the HCV protease by Vertex researchers in 1996, a landmark achievement that paved the way for structure-based drug design.[4][5] This approach allowed for the rational design of small molecules that could specifically bind to and inhibit the enzyme's active site.
A collaboration initiated in 1997 between Vertex and Eli Lilly and Co. further propelled the research, leading to the discovery of a series of potent HCV protease inhibitors.[4][6] Through meticulous optimization of alpha-ketoamide scaffolds, scientists engineered VX-950, a peptidomimetic inhibitor designed to form a reversible, covalent bond with the catalytic Serine 139 of the protease.[2][7] This novel mechanism of action, characterized by a slow-on, slow-off binding process, contributed to its high potency.[8][9]
The final structure of Telaprevir was the culmination of optimizing residues at various positions (P1', P3, and P4) and incorporating a bicyclic carbocycle to enhance its inhibitory activity.[5]
Key Milestones in the Discovery of VX-950
| Year | Milestone | Reference |
| 1996 | Vertex researchers solve the 3D structure of the HCV protease. | [4] |
| 1997 | Vertex and Eli Lilly begin collaboration on HCV protease inhibitors. | [4][6] |
| 2002 | Preclinical studies of VX-950 begin. | [4] |
| 2003 | Vertex gains worldwide rights to the HCV protease inhibitor program from Eli Lilly and plans to initiate clinical trials. | [4] |
Mechanism of Action: A Covalent Embrace
VX-950 functions as a potent and selective inhibitor of the HCV NS3/4A serine protease. This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, a large precursor protein that must be cleaved into individual functional viral proteins for replication to occur. By blocking this cleavage, VX-950 effectively halts the viral life cycle.
The inhibitor is a peptidomimetic that mimics the natural substrate of the protease.[7] Its key feature is an α-ketoamide warhead that forms a reversible covalent bond with the active site serine (Ser139) of the NS3 protease.[2][7] This "covalent but reversible" interaction results in a slow-on, slow-off binding kinetic, leading to a prolonged duration of inhibition and high potency.[8][9]
References
- 1. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of VX-950, a novel, covalent, and reversible inhibitor of hepatitis C virus NS3.4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. HCV Protease Inhibitors: Vertex VX-950 clinical trial in 2003 [natap.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vertex Pharmaceuticals Researchers Report Three-Dimensional Structure Of Hepatitis C Helicase Enzyme; Report In Structure | EurekAlert! [eurekalert.org]
- 7. Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Telaprevir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telaprevir (VX-950) is a potent, selective, and reversible covalent inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for viral replication, making it a prime target for antiviral therapy. This technical guide provides a comprehensive overview of the biochemical properties of Telaprevir, including its mechanism of action, enzyme kinetics, binding affinity, resistance profile, and pharmacokinetic properties. Detailed methodologies for key biochemical assays are provided, and critical data is summarized in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction
Hepatitis C is a global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV NS3/4A protease plays a pivotal role in the viral life cycle by cleaving the HCV polyprotein into mature, functional non-structural proteins.[1][2] Telaprevir was one of the first direct-acting antiviral agents (DAAs) developed to specifically target this viral enzyme, representing a significant advancement in the treatment of chronic hepatitis C, particularly for genotype 1 infection.[1][3]
Mechanism of Action
Telaprevir is a peptidomimetic inhibitor that binds to the active site of the NS3/4A serine protease.[4][5] It forms a reversible, covalent bond with the catalytic serine residue (Ser139) of the protease through its α-ketoamide warhead.[2] This interaction mimics the transition state of the natural substrate cleavage, thereby effectively blocking the enzyme's proteolytic activity.[2] By inhibiting the NS3/4A protease, Telaprevir prevents the processing of the viral polyprotein, which is a critical step for the formation of the viral replication complex, ultimately leading to the suppression of HCV replication.[5][6]
Enzyme Kinetics and Binding Affinity
Telaprevir exhibits potent inhibitory activity against the HCV NS3/4A protease, characterized by a slow-binding and slow-dissociation mechanism.[6] This results in a long half-life of the enzyme-inhibitor complex, contributing to its sustained antiviral effect.[7] The inhibitory activity of Telaprevir has been quantified using various in vitro assays, with key parameters summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Telaprevir against HCV NS3/4A Protease
| Parameter | Value | Assay Type | HCV Genotype | Reference |
| Ki | 7 nM | Enzymatic Assay | Genotype 1 (H strain) | [7] |
| IC50 | 10 nM | Biochemical Assay | Not Specified | [1] |
| IC50 | 130 nM | Enzymatic Assay | Genotype 1b | [8] |
| IC50 | 0.35 µM | HCV Replicon Assay (48 hr) | Genotype 1b (Con1) | [6] |
| IC90 | 0.830 µM | HCV Replicon Assay (48 hr) | Genotype 1b (Con1) | [6] |
Table 2: Telaprevir EC50 Values from HCV Replicon Assays
| HCV Genotype | EC50 (µM) | Assay Duration | Reference |
| Genotype 1b | 0.482 | 48 hours | [9] |
| Genotype 1b | 0.269 | 96 hours | [9] |
| Genotype 1a | 0.961 | 96 hours | [9] |
| Genotype 1b | 0.574 | 24 hours | [6] |
| Genotype 1b | 0.488 | 48 hours | [6] |
| Genotype 1b | 0.210 | 72 hours | [6] |
| Genotype 1b | 0.139 | 120 hours | [6] |
Resistance Profile
As with many antiviral agents, the emergence of resistance is a clinical challenge. For Telaprevir, resistance-associated substitutions (RASs) have been identified in the NS3 protease domain.[1] These mutations can reduce the binding affinity of Telaprevir to its target. The most common RASs are found at amino acid positions 36, 54, 155, and 156.[9][10]
Table 3: Fold Change in Telaprevir EC50 for Common NS3 Resistance-Associated Substitutions
| NS3 Mutation | Genotype | Fold Change in EC50 | Reference |
| V36A/M | 1a/1b | 3 - 25 | [11] |
| T54A/S | 1b | 3 - 25 | [11] |
| R155K/T | 1a | 3 - 25 | [11] |
| A156S | 1b | 3 - 25 | [11] |
| A156V/T | 1a | >25 | [11] |
| V36M + R155K | 1a | >25 | [11] |
Pharmacokinetic Properties
The clinical efficacy of Telaprevir is influenced by its pharmacokinetic profile. It is orally bioavailable, with absorption enhanced when taken with food.[12][13] Telaprevir is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and is also a substrate and inhibitor of P-glycoprotein.[14][15]
Table 4: Key Pharmacokinetic Parameters of Telaprevir
| Parameter | Value | Condition | Reference |
| Protein Binding | 59-76% | - | [14][15] |
| Volume of Distribution (Vd) | ~252 L | - | [14][15] |
| Metabolism | Primarily CYP3A4 | - | [14][15] |
| Elimination | Feces | - | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biochemical properties of antiviral compounds. Below are outlines of the key experimental protocols used in the characterization of Telaprevir.
HCV NS3/4A Protease FRET Assay
This assay measures the enzymatic activity of the NS3/4A protease through Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a cleavage site for the protease is flanked by a donor and an acceptor fluorophore. Cleavage of the substrate separates the fluorophores, leading to a measurable change in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside.
-
Enzyme: Recombinant HCV NS3/4A protease diluted in assay buffer.
-
Substrate: FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2) diluted in assay buffer.
-
Inhibitor: Telaprevir serially diluted in DMSO.
-
-
Assay Procedure:
-
Dispense diluted Telaprevir or DMSO (control) into a 96-well plate.
-
Add the NS3/4A protease solution to each well and incubate.
-
Initiate the reaction by adding the FRET substrate.
-
Immediately measure the fluorescence kinetics using a plate reader (Excitation/Emission wavelengths dependent on the FRET pair used).
-
-
Data Analysis:
-
Determine the initial reaction velocities from the kinetic reads.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HCV Replicon Assay
This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon. These replicons can autonomously replicate within the cells. The inhibitory effect of a compound on viral replication can be quantified by measuring the level of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using qRT-PCR.
Protocol Outline:
-
Cell Culture and Seeding:
-
Culture Huh-7 cells containing the HCV replicon (e.g., genotype 1b with a luciferase reporter) in appropriate media.
-
Seed the cells into 96-well plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of Telaprevir in culture media.
-
Add the diluted compound to the cells and incubate for 48-72 hours.
-
-
Quantification of Replication:
-
For luciferase reporter replicons, lyse the cells and measure luciferase activity using a luminometer.
-
For non-reporter replicons, extract total RNA and quantify HCV RNA levels using qRT-PCR.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, treat cells with the same concentrations of Telaprevir and assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the respective dose-response curves.
-
Conclusion
Telaprevir is a well-characterized inhibitor of the HCV NS3/4A protease with potent in vitro activity against genotype 1. Its biochemical profile, including its mechanism of action, enzyme kinetics, and resistance profile, has been extensively studied and provides a solid foundation for understanding its clinical efficacy. The experimental protocols detailed in this guide are fundamental for the continued discovery and development of novel antiviral agents targeting HCV and other viral proteases. The comprehensive data and visualizations presented herein serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of a replicon-based phenotypic assay for assessing HCV NS4B from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinetic profiling of hepatitis C virus NS3 protease inhibitors by progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Pharmacokinetic and Viral Kinetic Modeling To Estimate the Antiviral Effectiveness of Telaprevir, Boceprevir, and Pegylated Interferon during Triple Therapy in Treatment-Experienced Hepatitis C Virus-Infected Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 11. hcvguidelines.org [hcvguidelines.org]
- 12. eurogentec.com [eurogentec.com]
- 13. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Telaprevir Structure-Activity Relationship: A Deep Dive into HCV NS3/4A Protease Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Telaprevir (B1684684) (VX-950) marked a significant milestone in the treatment of chronic Hepatitis C Virus (HCV) infection, heralding the era of direct-acting antivirals (DAAs). As a potent, peptidomimetic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, its development was underpinned by extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of the SAR of telaprevir, detailing the key structural modifications and their impact on inhibitory activity. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to aid in the understanding and future development of HCV protease inhibitors.
Mechanism of Action and Binding Mode
Telaprevir is a linear, peptidomimetic inhibitor that targets the NS3/4A serine protease, an enzyme crucial for HCV polyprotein processing and viral replication.[1][2] Its mechanism of action involves the formation of a reversible, covalent bond between its α-ketoamide warhead and the catalytic serine (Ser139) of the NS3 protease active site.[1][3] This interaction mimics the tetrahedral transition state of peptide bond cleavage, effectively blocking the enzyme's function.[1] The binding of telaprevir is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the S1 to S4 subsites of the protease.
Core Structure and Key Moieties
The fundamental scaffold of telaprevir can be dissected into several key recognition elements that interact with the corresponding pockets of the NS3/4A protease active site. These include:
-
P1' and α-ketoamide "Warhead": The electrophilic α-ketoamide group is the key reactive moiety that forms a covalent adduct with the catalytic Ser139. The P1' group, a cyclopropylamide, plays a crucial role in positioning the warhead for nucleophilic attack.
-
P1 Moiety (n-propyl): This group occupies the S1 specificity pocket of the protease.
-
P2 Moiety (Octahydrocyclopenta[c]pyrrole): This bulky, bicyclic proline analog makes extensive hydrophobic contacts within the S2 subsite.
-
P3 Moiety (tert-Butylglycine): This residue fits into the S3 pocket.
-
P4 Moiety (N-(pyrazin-2-ylcarbonyl)cyclohexylalanyl): The pyrazine (B50134) cap at the P4 position extends towards the solvent-exposed region and contributes to the overall binding affinity.
Structure-Activity Relationship (SAR) Studies
The optimization of telaprevir's structure was a result of systematic modifications at each of the key positions to enhance potency, selectivity, and pharmacokinetic properties.
Quantitative Data Presentation
The following table summarizes the inhibitory activities of telaprevir and its precursor, boceprevir, against the HCV NS3/4A protease and in cell-based replicon assays.
| Compound | Target | Assay Type | Activity Metric | Value |
| Telaprevir | HCV NS3/4A Protease | Enzymatic | Ki | 7 nM |
| Telaprevir | HCV Replicon | Cell-based | IC50 | 0.354 µM |
| Boceprevir | HCV NS3/4A Protease | Enzymatic | Ki | 14 nM |
Table 1: Inhibitory activity of telaprevir and boceprevir. Data compiled from multiple sources.
Analysis of Key Structural Modifications
P1 Position: Modifications at the P1 position are critical for anchoring the inhibitor in the S1 pocket. While telaprevir features an n-propyl group, studies on related inhibitors have shown that cyclopropyl (B3062369) groups at this position can also be well-tolerated and contribute to potency.
P2 Position: The P2 moiety is a major determinant of potency and selectivity. The bulky and conformationally restricted octahydrocyclopenta[c]pyrrole (B1584311) of telaprevir provides optimal hydrophobic interactions within the S2 pocket. Modifications at this position, such as the introduction of different cyclic systems, have been extensively explored in the development of other HCV protease inhibitors.
P3 Position: The tert-butylglycine at the P3 position of telaprevir was found to be optimal for fitting into the S3 pocket. Structure-activity relationship studies on related compounds have demonstrated that bulky, hydrophobic residues are generally favored at this position.
P4 Position: The P4 capping group plays a significant role in modulating the overall activity and pharmacokinetic properties. The pyrazinecarbonyl group of telaprevir extends into a solvent-exposed region, and modifications at this site have been shown to impact both potency and metabolic stability.
α-Ketoamide Warhead: The α-ketoamide is a highly effective "warhead" for serine proteases. Its electrophilicity is finely tuned to allow for reversible covalent inhibition, which contributes to a favorable safety profile compared to irreversible inhibitors.
Experimental Protocols
HCV NS3/4A Protease FRET Assay
This assay is used to determine the enzymatic inhibition of the HCV NS3/4A protease by test compounds.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% glycerol, 0.05% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 0.5 µL of the diluted compounds or DMSO (for controls) into the wells of a 384-well plate.
-
Add 20 µL of a solution containing the NS3/4A protease (final concentration ~5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~200 nM) in assay buffer to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at regular intervals for 30-60 minutes at 30°C.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or reporter gene activity (e.g., luciferase assay kit).
-
Reagents for assessing cell viability (e.g., MTS assay).
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After the incubation period, quantify the level of HCV RNA replication. This can be done by:
-
qRT-PCR: Isolate total cellular RNA and perform quantitative reverse transcription PCR to measure the levels of HCV RNA.
-
Reporter Gene Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
In a parallel plate, assess the cytotoxicity of the compounds using an MTS or similar cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
Calculate the 50% effective concentration (EC50) for the inhibition of HCV replication by fitting the data to a dose-response curve.
-
The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HCV replication cycle and the mechanism of action of telaprevir.
Caption: Experimental workflow for the HCV NS3/4A protease FRET assay.
Caption: Logical relationships in the structure-activity of telaprevir.
Conclusion
The development of telaprevir was a landmark achievement in the fight against chronic hepatitis C, driven by meticulous structure-activity relationship studies. By systematically optimizing the interactions of the peptidomimetic scaffold with the NS3/4A protease active site, researchers were able to design a highly potent and selective inhibitor. This in-depth guide has provided a comprehensive overview of the key SAR principles, quantitative data, and experimental methodologies that underpinned the discovery of telaprevir. The insights gained from these studies continue to inform the design of next-generation protease inhibitors for HCV and other viral diseases.
References
Preclinical Evaluation of VX-950 (Telaprevir) in HCV Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of VX-950 (subsequently known as Telaprevir), a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3-4A serine protease. VX-950 emerged as a promising therapeutic agent, and its preclinical assessment laid the critical groundwork for its clinical development. This document details the in vitro and in vivo studies that characterized its antiviral activity, mechanism of action, and resistance profile.
Core Antiviral Activity and Potency
VX-950 is a peptidomimetic, covalent, yet reversible inhibitor of the HCV NS3-4A serine protease, an enzyme essential for viral replication.[1][2] Its design was a result of structure-based drug design techniques.[1][3] VX-950 demonstrated potent and time-dependent antiviral activity against HCV, significantly reducing viral RNA levels in various preclinical models.[1][4]
In Vitro Efficacy
The primary in vitro model for evaluating anti-HCV compounds is the subgenomic HCV replicon system. These are cell lines, typically derived from the human hepatoma cell line Huh-7, that harbor a self-replicating HCV RNA molecule.[5] VX-950 exhibited robust, dose-dependent, and time-dependent reduction of HCV RNA in these replicon cells.[1][4]
A key finding was the sustained viral response even after withdrawal of the compound. Following a two-week incubation with VX-950, a greater than 4-log10 reduction in HCV RNA levels was observed, with no rebound of viral RNA after the inhibitor was removed, suggesting viral clearance from the cells.[2][3][6] In some instances, the reduction reached 4.7-log10.[4][7]
| Parameter | HCV Genotype | Value | Assay System | Reference(s) |
| IC50 | Genotype 1b | 354 ± 35 nM | 48-hour HCV Replicon Assay | [2][3] |
| Genotype 1b | 574 nM | 24-hour HCV Replicon Assay | [1] | |
| Genotype 1b | 488 nM | 48-hour HCV Replicon Assay | [1] | |
| Genotype 1b | 210 nM | 72-hour HCV Replicon Assay | [1] | |
| Genotype 1b | 139 nM | 120-hour HCV Replicon Assay | [1] | |
| Genotype 1a | 280 nM | Human Fetal Hepatocytes | [2][3] | |
| Ki * | Genotype 1a | 7 nM | Enzyme Inhibition Assay | [2][3] |
| Genotype 2a | 30 - 50 nM | Enzyme Inhibition Assay | [3] | |
| Genotype 3a | ~300 nM | Enzyme Inhibition Assay | [3] | |
| Enzyme-Inhibitor Complex Half-life | Genotype 1a | ~60 minutes | Enzyme Kinetic Assay | [2][3] |
IC50: 50% inhibitory concentration; Ki: steady-state inhibition constant.*
Combination Studies
The combination of VX-950 with alpha interferon, the standard of care at the time, demonstrated an additive to moderately synergistic effect in reducing HCV RNA in replicon cells without a significant increase in cytotoxicity.[1][4] This combination also suppressed the emergence of in vitro resistance mutations against VX-950.[1][4] A 9-day incubation with lower concentrations of both VX-950 and alpha interferon achieved a 4-log10 reduction in HCV RNA levels, a more significant reduction than either agent alone.[1][4]
Mechanism of Action: Targeting the HCV NS3-4A Protease
HCV replicates via a single polyprotein that must be cleaved by viral and host proteases to yield mature viral proteins. The NS3-4A serine protease is responsible for four of these critical cleavages.[8] VX-950 acts as a specific inhibitor of this enzyme.
VX-950 forms a covalent but reversible complex with the NS3-4A protease.[2][3] This is achieved through its α-ketoamide warhead, which reacts with the catalytic serine of the protease.[8][9] This slow-on, slow-off binding process results in a prolonged inhibition of the enzyme's activity.[2][3]
Resistance Profile
As with most antiviral agents, the emergence of resistance is a key concern. In vitro resistance studies using the HCV replicon system identified specific amino acid substitutions in the NS3 protease domain that conferred resistance to VX-950.
The dominant resistance mutation identified was at position Ala156, with substitutions to serine (A156S), valine (A156V), or threonine (A156T).[10][11] Notably, the major resistance mutations for another protease inhibitor, BILN 2061 (at Asp168), remained fully susceptible to VX-950, and the dominant VX-950 resistant mutant (A156S) was sensitive to BILN 2061, indicating different resistance mechanisms.[10][11] However, cross-resistance was observed with the A156V and A156T mutations.[3] It is important to note that many of these resistant mutants exhibited decreased replication capacity or fitness.[3]
Combination therapy with interferon was shown to suppress the emergence of these resistant variants.[1][4][12] In clinical settings, while resistant variants could be selected during monotherapy, they were rapidly replaced by wild-type virus after cessation of treatment, likely due to their lower fitness.[13]
Experimental Protocols
HCV Replicon Assay
This assay is fundamental for assessing the in vitro antiviral activity of compounds against HCV.
Objective: To determine the 50% inhibitory concentration (IC50) of VX-950 on HCV RNA replication.
Materials:
-
HCV subgenomic replicon-containing Huh-7 cells (e.g., genotype 1b).[5]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[3]
-
VX-950 dissolved in DMSO.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a luciferase reporter system.[3][15]
-
Reagents for a cytotoxicity assay (e.g., MTS or tetrazolium-based).[3]
Procedure:
-
Cell Seeding: Plate the HCV replicon cells at a predetermined density (e.g., 5,000 cells/well in a 96-well plate) and allow them to adhere.[3][14]
-
Compound Addition: Prepare serial dilutions of VX-950. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).[14][15]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.[1][15]
-
Endpoint Measurement:
-
Cytotoxicity Assessment: In parallel, treat cells similarly and measure cell viability to determine the 50% cytotoxic concentration (CC50).[15]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of HCV RNA inhibition against the log of the compound concentration.
In Vitro Resistance Selection Studies
Objective: To identify viral mutations that confer resistance to VX-950.
Procedure:
-
Culture HCV replicon cells in the presence of a selective concentration of VX-950.
-
Monitor the cultures for the outgrowth of drug-resistant cell colonies.
-
Expand the resistant colonies and isolate total RNA.
-
Amplify the NS3 protease-coding region by RT-PCR.
-
Sequence the amplified DNA to identify mutations.
-
Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon and testing the susceptibility of the mutant replicon to VX-950.[10]
In Vivo Evaluation
VX-950 exhibited a favorable pharmacokinetic profile in several animal species, with high exposure in the liver, the primary site of HCV replication.[2][3] In a mouse model expressing the HCV protease, VX-950 demonstrated excellent inhibition of its target.[2][3] These positive preclinical findings supported its advancement into human clinical trials.
Conclusion
The preclinical evaluation of VX-950 (Telaprevir) established it as a potent, selective, and orally bioavailable inhibitor of the HCV NS3-4A serine protease. The comprehensive in vitro and in vivo studies detailed in this guide provided a solid foundation for its clinical development, ultimately leading to its approval as a direct-acting antiviral agent for the treatment of chronic hepatitis C. The data gathered on its efficacy, mechanism of action, and resistance profile were instrumental in shaping the strategies for its clinical use, particularly in combination therapies.
References
- 1. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-950, a novel hepatitis C virus (HCV) NS3-4A protease inhibitor, exhibits potent antiviral activities in HCv replicon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. In vitro resistance studies of hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061: structural analysis indicates different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro studies of cross-resistance mutations against two hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VX-950 HCV Protease Inhibitor Resistance Profile: combination therapy suppresses drug resistance [natap.org]
- 13. VX-950 HCV Protease Inhibitor Resistance Profile [natap.org]
- 14. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
In Vitro Antiviral Spectrum of Telaprevir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telaprevir (B1684684) (VX-950) is a potent, direct-acting antiviral agent renowned for its targeted activity against the Hepatitis C virus (HCV).[1][2] As a peptidomimetic inhibitor, it specifically targets the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][3] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Telaprevir, with a focus on its activity against various HCV genotypes and the emergence of resistance. Detailed experimental protocols for key assays are provided, and the underlying mechanism of action is visually represented. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.
Mechanism of Action
Telaprevir functions by binding to the active site of the HCV NS3/4A serine protease in a covalent yet reversible manner.[4][5] This binding event blocks the proteolytic activity of the enzyme, which is essential for cleaving the HCV polyprotein into mature viral proteins required for the assembly of new virions.[1] The inhibition of this crucial step in the viral lifecycle effectively halts HCV replication within infected host cells.[1] Furthermore, by inhibiting the NS3/4A protease, Telaprevir may also help to restore the host's innate immune response, which is often suppressed by the virus.[1]
In Vitro Antiviral Activity against HCV
Telaprevir demonstrates potent antiviral activity against HCV, primarily targeting genotype 1.[2][6] Its efficacy varies across different HCV genotypes and is significantly impacted by the presence of specific mutations in the NS3/4A protease.
Activity against HCV Genotypes
The tables below summarize the in vitro activity of Telaprevir against various HCV genotypes and resistant variants, as determined by replicon assays. The 50% effective concentration (EC50) is a measure of the drug's potency, with lower values indicating higher potency.
| HCV Genotype | Assay Type | Cell Line | EC50 (µM) | Citation |
| Genotype 1b (Con1) | Replicon Assay | Huh-7 | 0.354 (48h incubation) | [4] |
Note: The inhibitory effect of Telaprevir on HCV RNA replication is time-dependent, with IC50 values decreasing with longer incubation periods.[4]
Activity against Resistant Variants
The emergence of drug-resistant variants is a significant challenge in antiviral therapy. In vitro studies have identified several mutations in the HCV NS3 protease that confer resistance to Telaprevir.
| NS3 Mutation | Fold Change in EC50 vs. Wild-Type | Resistance Level | Citation |
| V36A/M | 3 to 25-fold | Low | [7] |
| T54A/S | 3 to 25-fold | Low | [7] |
| R155K/T | 3 to 25-fold | Low | [7] |
| A156S | 3 to 25-fold | Low | [7] |
| A156T | >25-fold | High | [7] |
| V36M + R155K | >25-fold | High | [7] |
Note: All Telaprevir-resistant variants remained fully sensitive to interferon-alpha, ribavirin, and HCV NS5B polymerase inhibitors.[7]
In Vitro Activity against Other Viruses
While primarily developed as an anti-HCV agent, some research suggests that Telaprevir may possess a broader antiviral spectrum. Studies in mice have indicated potential activity against enterovirus D68, which has been associated with acute flaccid myelitis.[2] However, comprehensive in vitro data for viruses other than HCV are limited and require further investigation.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the antiviral activity of Telaprevir.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the efficacy of HCV inhibitors by measuring the replication of a subgenomic HCV RNA (replicon) within a human hepatoma cell line (e.g., Huh-7).[8][9]
Objective: To determine the concentration of Telaprevir required to inhibit HCV RNA replication by 50% (EC50).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., Con1 for genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Telaprevir
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RNA extraction kit
-
Reagents for quantitative real-time RT-PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Plate Huh-7 replicon cells in multi-well plates and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of Telaprevir in DMEM with a final DMSO concentration that does not affect cell viability.
-
Treatment: Add the diluted Telaprevir to the cells. Include vehicle controls (DMSO) and positive controls (known HCV inhibitors).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
RNA Extraction: Lyse the cells and extract total cellular RNA using a commercial kit.
-
qRT-PCR: Quantify the levels of HCV RNA using a one-step qRT-PCR assay.
-
Data Analysis: Determine the EC50 value by plotting the percentage of HCV RNA inhibition against the log of Telaprevir concentration and fitting the data to a dose-response curve.
NS3/4A Protease Enzyme Inhibition Assay
This biochemical assay directly measures the ability of Telaprevir to inhibit the enzymatic activity of the purified HCV NS3/4A protease.
Objective: To determine the concentration of Telaprevir required to inhibit the NS3/4A protease activity by 50% (IC50) or to determine the inhibitory constant (Ki).
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, with additives)
-
Telaprevir
-
DMSO
-
Microplate reader with fluorescence detection
Procedure:
-
Enzyme and Inhibitor Incubation: In a microplate, incubate the purified NS3/4A protease with varying concentrations of Telaprevir for a defined period (e.g., 15-90 minutes) to allow for binding.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease results in a fluorescent signal.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of Telaprevir concentration. The Ki value can be determined through further kinetic studies.
Conclusion
Telaprevir exhibits a potent and specific in vitro antiviral activity against Hepatitis C virus, particularly genotype 1, by inhibiting the NS3/4A serine protease. The comprehensive data on its activity against various genotypes and resistant mutants, along with detailed experimental protocols, provide a solid foundation for further research and development in the field of HCV therapeutics. Understanding the nuances of its in vitro profile is crucial for optimizing its clinical application and for the development of next-generation protease inhibitors with improved resistance profiles and broader genotype coverage.
References
- 1. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 2. Telaprevir - Wikipedia [en.wikipedia.org]
- 3. What is Telaprevir used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Telaprevir: a review of its use in the management of genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro phenotypic characterization of hepatitis C virus NS3 protease variants observed in clinical studies of telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
In-Depth Technical Guide to Telaprevir: Target Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the binding kinetics and affinity of Telaprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. The document details the mechanism of action, presents quantitative binding data, outlines experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: Telaprevir and the HCV NS3/4A Protease
Telaprevir is a direct-acting antiviral (DAA) agent that functions as a selective and reversible covalent inhibitor of the HCV NS3/4A serine protease.[1][2][3] This viral enzyme is a heterodimeric complex essential for the HCV life cycle. It is responsible for cleaving the viral polyprotein at four specific sites, a process necessary for the maturation of non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex.[1][4] By blocking the active site of the NS3/4A protease, Telaprevir prevents viral polyprotein processing, thereby halting viral replication.[5][6]
The inhibitory mechanism of Telaprevir involves a two-step process. Initially, it binds non-covalently to the active site of the protease. Subsequently, the α-ketoamide warhead of Telaprevir forms a reversible covalent bond with the catalytic serine residue (Ser139) of the NS3 protease.[1] This mechanism contributes to its high potency and prolonged duration of action.
Quantitative Data: Binding Kinetics and Affinity
The interaction between Telaprevir and the HCV NS3/4A protease has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and kinetics.
| Parameter | Value | Method | Genotype | Reference |
| Ki | 7 nM | Enzyme Inhibition Assay | 1b | N/A |
| IC50 | 354 nM | Replicon Assay (48h) | 1b | [7] |
| EC50 | 280 nM | Infected Hepatocytes | 1a | [7] |
| kon (Association Rate) | Data not consistently available in public literature | Surface Plasmon Resonance (SPR) | N/A | N/A |
| koff (Dissociation Rate) | Data not consistently available in public literature | Surface Plasmon Resonance (SPR) | N/A | N/A |
| Kd (Dissociation Constant) | Data not consistently available in public literature | Isothermal Titration Calorimetry (ITC) | N/A | N/A |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
HCV Polyprotein Processing Pathway
This diagram illustrates the role of the NS3/4A protease in the HCV replication cycle and the point of intervention for Telaprevir.
Experimental Workflow: Surface Plasmon Resonance (SPR)
This diagram outlines a typical workflow for determining the binding kinetics of a covalent inhibitor like Telaprevir using SPR.
Logical Relationship: Reversible Covalent Inhibition
This diagram illustrates the two-step mechanism of reversible covalent inhibition characteristic of Telaprevir.
References
- 1. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telaprevir: a novel NS3/4 protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 2, Key Characteristics of Simeprevir, Boceprevir, Telaprevir, Sofosbuvir, and Ledipasvir - Ledipasvir/Sofosbuvir (Harvoni) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Telaprevir for Viral Diseases Beyond Hepatitis C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir, a potent serine protease inhibitor, was a cornerstone of early direct-acting antiviral therapies for Hepatitis C virus (HCV) infection. Its mechanism of action involves the reversible covalent inhibition of the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2] This technical guide explores the early-stage research into the repurposing of Telaprevir for other viral diseases, focusing on its in vitro efficacy, mechanism of action, and the experimental protocols used to evaluate its antiviral activity. While research has primarily focused on SARS-CoV-2 and to a lesser extent, other viruses, this document summarizes the currently available preclinical data.
Quantitative In Vitro Efficacy of Telaprevir
The antiviral activity of Telaprevir has been evaluated against several viruses in vitro. The following tables summarize the key quantitative data from these studies.
Table 1: Antiviral Activity of Telaprevir against Coronaviruses
| Virus | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero-E6 | 11.552 | 60.865 | 5.27 |
Table 2: Antiviral Activity of Telaprevir against Flaviviruses
| Virus | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV) | Not Specified | 24.5 | Not Reported | Not Reported |
Table 3: Antiviral Activity of Telaprevir against Picornaviruses
| Virus | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Enterovirus D68 (EV-D68) | RD | 0.6 ± 0.1 | 46.2 ± 14.3 | 77 | [3][4] |
Note: Robust in vitro studies providing quantitative efficacy data for Telaprevir against Zika virus, Chikungunya virus, Ebola virus, influenza virus, and HIV could not be identified in the public domain at the time of this review.
Mechanisms of Action Against Other Viral Targets
While Telaprevir's primary target is the HCV NS3/4A protease, research suggests it can inhibit proteases of other viruses and even host cell factors involved in viral entry and replication.
SARS-CoV-2
-
Direct Viral Target: Telaprevir has been shown to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for processing the viral polyproteins into functional units.
-
Host Cell Targets: In silico studies and in vitro evidence suggest that Telaprevir may also target host cell proteases involved in viral entry, such as Cathepsin L (CTSL). Cathepsin L is involved in the proteolytic processing of the SARS-CoV-2 spike protein, a necessary step for viral fusion with the host cell membrane. There is also computational evidence suggesting a potential interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor, the primary entry point for SARS-CoV-2.
Enterovirus D68 (EV-D68)
-
Direct Viral Target: Telaprevir has been identified as a potent inhibitor of the EV-D68 2A protease (2Apro).[5] This viral protease is crucial for the cleavage of the viral polyprotein. Telaprevir binds to the 2Apro in a nearly irreversible manner, effectively halting viral replication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Telaprevir's antiviral activity.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound that protects cells from the destructive effects of a virus.
a. Cell Culture and Seeding:
-
Cell Line: Vero-E6 cells (for SARS-CoV-2) or RD cells (for EV-D68).
-
Procedure: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator. For the assay, cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
b. Compound Preparation:
-
Telaprevir is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Serial dilutions of Telaprevir are prepared in cell culture medium.
c. Virus Infection and Treatment:
-
The cell monolayer is infected with the virus at a multiplicity of infection (MOI) predetermined to cause significant CPE within 48-72 hours.
-
Immediately after infection, the culture medium is replaced with medium containing the different concentrations of Telaprevir.
-
Control wells include cells with virus but no drug (virus control) and cells with neither virus nor drug (cell control).
d. Assessment of CPE:
-
Plates are incubated for 48-72 hours.
-
The medium is removed, and the remaining adherent cells are fixed with 10% formalin.
-
The fixed cells are stained with a 0.5% crystal violet solution.
-
After washing and drying, the stained dye is solubilized with methanol.
-
The absorbance is read on a plate reader at a wavelength of 570 nm.
e. Data Analysis:
-
The percentage of cell viability is calculated relative to the cell control.
-
The IC50 value (the concentration of drug that inhibits CPE by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral agent.
a. Cell Culture:
-
A confluent monolayer of a susceptible cell line (e.g., Vero-E6 for SARS-CoV-2) is prepared in 6-well or 12-well plates.
b. Virus and Compound Incubation:
-
A known titer of the virus is incubated with serial dilutions of Telaprevir for 1 hour at 37°C.
c. Infection and Overlay:
-
The virus-drug mixture is added to the cell monolayer and incubated for 1 hour to allow for viral adsorption.
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.
d. Plaque Visualization:
-
Plates are incubated for a period sufficient for plaque formation (typically 3-5 days).
-
The cells are then fixed and stained with crystal violet to visualize the plaques.
e. Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug).
-
The EC50 value (the concentration of drug that reduces the number of plaques by 50%) is determined.
Quantitative Real-Time PCR (qRT-PCR) Based Assay
This assay measures the inhibition of viral RNA replication.
a. Cell Culture, Infection, and Treatment:
-
This is performed as described in the CPE inhibition assay.
b. RNA Extraction:
-
At a specified time point post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cells using a commercial RNA extraction kit.
c. qRT-PCR:
-
The extracted RNA is used as a template for a one-step qRT-PCR reaction using primers and a probe specific to a viral gene.
-
A standard curve is generated using known quantities of viral RNA to allow for absolute quantification of viral copy numbers.
-
A housekeeping gene (e.g., GAPDH or RNase P) is also amplified to normalize for the amount of cellular RNA.
d. Data Analysis:
-
The viral RNA copy number is determined for each drug concentration.
-
The percentage of inhibition of viral RNA replication is calculated relative to the virus control.
-
The IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of Telaprevir against SARS-CoV-2.
References
- 1. Telaprevir Treatment Reduces Paralysis in a Mouse Model of Enterovirus D68 Acute Flaccid Myelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutics in the Fight Against EV‐D68: A Review of Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. experts.arizona.edu [experts.arizona.edu]
The NS3/4A Serine Protease: A Linchpin in the Hepatitis C Virus Life Cycle and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Hepatitis C Virus (HCV) NS3/4A serine protease is a multifunctional enzyme complex indispensable for the viral life cycle, playing a critical role in viral polyprotein processing and the evasion of the host's innate immune response. This guide provides a comprehensive overview of the NS3/4A protease, its functions, and the experimental methodologies used to study this crucial viral enzyme.
The Pivotal Role of NS3/4A in HCV Replication
The HCV genome is translated into a single large polyprotein of approximately 3000 amino acids, which must be cleaved into individual structural and non-structural (NS) proteins to form a functional replication complex.[1] The NS3/4A protease is a non-covalent heterodimer composed of the N-terminal one-third of the NS3 protein, which contains the serine protease catalytic domain, and the NS4A protein, which acts as an essential cofactor.[2][3]
The primary function of the NS3/4A protease is to mediate four of the cleavages of the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[2][3] This processing is essential for the liberation of the mature non-structural proteins required for viral replication. The cleavage at the NS3/NS4A junction is an intramolecular (cis) event, while the subsequent cleavages occur intermolecularly (trans).[4]
Beyond its role in viral maturation, the NS3/4A protease is a key player in HCV's ability to establish and maintain chronic infection by dismantling the host's innate immune defenses. It achieves this by targeting and cleaving two crucial adaptor proteins in the type I interferon (IFN) signaling pathway:
-
Mitochondrial Antiviral Signaling (MAVS) protein: Also known as IPS-1, VISA, or Cardif, MAVS is an essential adaptor protein in the RIG-I-like receptor (RLR) pathway, which detects viral RNA in the cytoplasm. NS3/4A cleaves MAVS at Cysteine-508, leading to its dislocation from the mitochondrial membrane and subsequent disruption of the downstream signaling cascade that would normally lead to the production of type I interferons.[5][6]
-
Toll/IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF): TRIF is a key adaptor protein in the Toll-like receptor 3 (TLR3) signaling pathway, which recognizes double-stranded RNA. The NS3/4A protease cleaves TRIF, thereby inhibiting TLR3-mediated induction of type I interferons.[7][8]
By disabling these two critical arms of the innate immune response, the NS3/4A protease effectively creates a favorable environment for viral persistence.
Quantitative Analysis of NS3/4A Protease Activity
The efficiency of NS3/4A-mediated cleavage varies between its different substrates. This is reflected in the kinetic parameters of the enzyme for each cleavage site. Furthermore, the potency of various inhibitors is quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).
Table 1: Kinetic Parameters of HCV NS3/4A Protease for Viral Polyprotein Cleavage Sites
| Cleavage Site | P6-P1' Sequence | kcat/Km (M⁻¹s⁻¹) | Reference |
| NS5A/NS5B | Glu -Asp-Val-Val-Cys-Cys -Ser | High | [9] |
| NS4A/NS4B | Asp -Ala-Val-Ile-Thr-Cys -Ser | Moderate | [9] |
| NS4B/NS5A | Asp -Leu-Met-Gly-Tyr-Cys -Ser | Low | [9][10] |
Note: Specific Km and kcat values are often determined using synthetic peptide substrates and can vary depending on the experimental conditions and the specific HCV genotype. The general order of cleavage efficiency is NS5A/NS5B > NS4A/NS4B >> NS4B/NS5A.[9]
Table 2: Cleavage Sites of Host Factors by HCV NS3/4A Protease
| Host Factor | Cleavage Site | P6-P1' Sequence of Cleavage Site | Reference |
| MAVS | Cys-508 | Glu-Ala-Leu-Gln-Cys-Cys -Gly | [5] |
| TRIF | Cys-372 | Pro-Ser-Ser-Thr-Pro-Cys -Ser |
Table 3: Inhibition Constants of Selected HCV NS3/4A Protease Inhibitors
| Inhibitor | Type | Ki or IC50 (nM) | Reference |
| Telaprevir | Linear ketoamide | 7 (Ki) | |
| Boceprevir | Linear ketoamide | 14 (Ki) | |
| Ciluprevir | Macrocyclic | 0.3-3.0 (Ki) | |
| ITMN-191 | Macrocyclic | 0.29 (IC50) |
Note: Inhibition constants can vary depending on the assay conditions and the genotype of the NS3/4A protease.
Experimental Protocols
A variety of in vitro and cell-based assays are employed to study the activity of the NS3/4A protease and to screen for potential inhibitors.
Förster Resonance Energy Transfer (FRET)-Based Protease Assay
This is a high-throughput method to measure the enzymatic activity of NS3/4A in vitro.
Principle: A synthetic peptide substrate containing the NS3/4A cleavage sequence is flanked by a FRET donor and acceptor pair. In the intact peptide, the close proximity of the donor and acceptor results in efficient FRET. Upon cleavage by NS3/4A, the donor and acceptor are separated, leading to a decrease in the FRET signal, which can be monitored in real-time.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant purified HCV NS3/4A protease.
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2).
-
Assay buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (potential inhibitors) in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare the NS3/4A enzyme solution in assay buffer to the desired final concentration.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate the plate at 30°C for 10 minutes to allow for enzyme-inhibitor binding.
-
Prepare the FRET substrate solution in assay buffer to the desired final concentration.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm for Edans/Dabcyl pair) kinetically for 15-30 minutes at 30°C.
-
Calculate the initial reaction velocities (v₀) from the linear phase of the fluorescence change over time.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
HCV Replicon Assay
This cell-based assay allows for the evaluation of antiviral compounds in a more physiologically relevant context.
Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic or full-length HCV RNA that replicates autonomously. These replicons often contain a reporter gene, such as luciferase, whose expression level is proportional to the level of HCV RNA replication.
Detailed Methodology:
-
Reagents and Materials:
-
HCV replicon-harboring Huh-7 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the HCV replicon cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the compound dilutions. Include appropriate vehicle controls (DMSO).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the effect of the compounds on cell viability.
-
Calculate the EC50 (half-maximal effective concentration) for the inhibition of HCV replication and the CC50 (half-maximal cytotoxic concentration) for each compound.
-
Expression and Purification of Recombinant NS3/4A Protease
Producing high-quality recombinant NS3/4A is essential for in vitro studies.
Principle: The coding sequence for the NS3 protease domain and the NS4A cofactor are cloned into an expression vector, often with an affinity tag (e.g., His-tag), for expression in E. coli or other expression systems. The protein is then purified using affinity chromatography.
Detailed Methodology:
-
Expression Construct:
-
Clone the cDNA encoding the NS3 protease domain (amino acids 1-181) and the NS4A cofactor (a synthetic gene or the full-length NS4A) into a suitable E. coli expression vector (e.g., pET vector) with an N-terminal His-tag. A single-chain construct where NS4A is fused to the C-terminus of the NS3 protease domain via a flexible linker can also be used.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the His-tagged NS3/4A protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Further purify the protein by size-exclusion chromatography to remove aggregates and impurities.
-
Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).
-
Western Blot Analysis of MAVS and TRIF Cleavage
This technique is used to detect the cleavage of endogenous or overexpressed MAVS and TRIF in cell culture.
Principle: Cells are transfected with an NS3/4A expression vector or infected with HCV. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against MAVS or TRIF to detect the full-length protein and its cleavage products.
Detailed Methodology:
-
Cell Culture and Transfection/Infection:
-
Seed cells (e.g., HEK293T or Huh-7) in 6-well plates.
-
Transfect the cells with a plasmid expressing HCV NS3/4A or a control vector using a suitable transfection reagent. Alternatively, infect the cells with HCV at a desired multiplicity of infection.
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10-12%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MAVS (detecting the N- or C-terminus) or TRIF overnight at 4°C. A loading control antibody (e.g., anti-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Expected Results:
-
MAVS: Full-length MAVS has a molecular weight of approximately 57-75 kDa. Upon cleavage by NS3/4A, an N-terminal fragment of about 51-54 kDa is generated.
-
TRIF: Full-length TRIF has a molecular weight of approximately 80 kDa. NS3/4A cleavage generates a C-terminal fragment of about 45 kDa.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involving the NS3/4A protease.
Caption: HCV Polyprotein Processing Cascade.
Caption: Evasion of Innate Immunity by NS3/4A.
Caption: FRET-Based Assay Workflow.
Conclusion
The HCV NS3/4A serine protease is a multifaceted enzyme that is absolutely essential for the viral life cycle. Its dual role in processing the viral polyprotein and dismantling the host's innate immune response makes it an exceptionally attractive target for antiviral drug development. The development of direct-acting antivirals targeting the NS3/4A protease has revolutionized the treatment of chronic hepatitis C. A thorough understanding of the biochemical and cellular functions of this enzyme, facilitated by the experimental approaches detailed in this guide, will continue to be crucial for the development of next-generation therapies to combat HCV and other viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatitis C virus NS3 serine proteinase: trans-cleavage requirements and processing kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and Kinetic Insights into the Acylation Reaction of Hepatitis C Virus NS3/NS4A Serine Protease with NS4B/5A Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Synthesis and Chemical Characterization of VX-950 (Telaprevir)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-950, also known as Telaprevir, is a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for the replication of HCV, making it a prime target for antiviral therapies.[2] Telaprevir was a significant advancement in the treatment of chronic HCV genotype 1 infection, offering improved sustained virologic response rates when used in combination with pegylated interferon and ribavirin.[3][4] This technical guide provides a detailed overview of the initial synthesis and chemical characterization of VX-950, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Telaprevir is a peptidomimetic drug that forms a covalent but reversible complex with the active site of the NS3/4A protease.[5] Its discovery and development were guided by structure-based drug design, leading to a molecule with high potency and oral bioavailability.[2][5] Understanding the synthesis and chemical properties of VX-950 is fundamental for its production, quality control, and the development of next-generation HCV protease inhibitors.
Mechanism of Action of VX-950
The hepatitis C virus produces a single polyprotein that must be cleaved by viral and host proteases to generate functional viral proteins essential for replication and assembly of new virions. The HCV NS3/4A serine protease is responsible for four of these cleavages. VX-950 acts as a direct-acting antiviral agent by binding to the active site of the NS3/4A protease, thereby inhibiting its enzymatic activity.[6] This inhibition prevents the processing of the viral polyprotein, ultimately halting viral replication.[7]
Synthesis of VX-950
An efficient synthesis of Telaprevir (VX-950) has been reported, utilizing a combination of biocatalysis and multicomponent reactions to achieve high stereoselectivity and atom economy.[8] The following scheme outlines a key synthetic route.
Experimental Protocol: Synthesis of Telaprevir (1) from Intermediate 14[8]
To a solution of intermediate 14 (0.514 g, 0.75 mmol) in methanol (B129727) (20 mL) at room temperature, 250 µL of saturated potassium carbonate (K2CO3) solution was added. The reaction mixture was stirred for 30 minutes at room temperature, resulting in a pale yellow suspension. After confirming full conversion by thin-layer chromatography (TLC), the mixture was washed with 20 mL of brine. The aqueous layer was extracted twice with 10 mL of dichloromethane (B109758) (CH2Cl2). The combined organic layers were dried over magnesium sulfate (B86663) (MgSO4) and concentrated in vacuo to yield a pale yellow solid. This solid was then dissolved in CH2Cl2 (10 mL), and Dess-Martin periodinane (0.650 g, 1.532 mmol) was added at room temperature. The reaction was stirred until completion, monitored by TLC. The reaction mixture was then quenched with saturated sodium bicarbonate (NaHCO3) and sodium thiosulfate (B1220275) (Na2S2O3) solutions. The product was extracted with ethyl acetate, and the combined organic layers were dried and concentrated. The crude product was purified by silica (B1680970) gel flash chromatography (1% MeOH in CH2Cl2) to afford Telaprevir (1) as a white solid (0.412 g, 80% yield).
Chemical Characterization of VX-950
The chemical identity and purity of synthesized VX-950 are confirmed using a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of VX-950. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
Table 1: ¹H NMR Spectroscopic Data for VX-950 (500.23 MHz, DMSO-d6) [8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.19 | d, J = 1.4 Hz | 1H | Pyrazine H |
| 8.91 | d, J = 24.5 Hz | 1H | Amide NH |
| 8.78 | dd, J = 2.4, 1.5 Hz | 1H | Pyrazine H |
| 8.70 | d, J = 2.4 Hz | 1H | Pyrazine H |
| ... | ... | ... | ... |
Note: This is a partial list. The full spectrum exhibits a complex pattern of signals corresponding to the entire molecule.
Table 2: ¹³C NMR Spectroscopic Data for VX-950 (DMSO-d6) [8]
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C=O |
| 171.8 | C=O |
| 169.9 | C=O |
| 163.2 | C=O |
| ... | ... |
Note: This is a partial list of characteristic peaks.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification and confirmation of VX-950.[9][10] Electrospray ionization (ESI) is commonly used, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis.
Table 3: Mass Spectrometric Parameters for VX-950 Analysis [10]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | 680.4 |
| Product Ion (m/z) | 581.3 |
| Collision Energy (V) | 25 |
Experimental Protocol: LC-MS/MS Quantification of Telaprevir in Plasma[9]
Sample Preparation: Human plasma samples are acidified with formic acid to stabilize the equilibrium between Telaprevir and its R-diastereomer. Proteins are then precipitated by the addition of a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., deuterated Telaprevir). After centrifugation, the supernatant is collected for analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XBridge™ BEH Shield C18, 2.1 x 75 mm, 2.5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of aqueous and organic phases, such as water with 0.1% formic acid and acetonitrile.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a specific product ion (e.g., m/z 680.4 → 581.3).
Quantitative Data Summary
The biological activity and pharmacokinetic properties of VX-950 have been extensively studied. Key quantitative data are summarized in the tables below.
Table 4: In Vitro Activity of VX-950
| Parameter | Genotype | Value | Reference |
| IC₅₀ (HCV Replicon Cells) | 1b | 354 ± 35 nM | [5] |
| IC₅₀ (HCV-infected Hepatocytes) | 1a | 280 nM | [5] |
| Kᵢ * (NS3/4A Protease) | 1a | 7 nM | [5] |
| Kᵢ * (NS3/4A Protease) | 2a | 30-50 nM | [5] |
| Kᵢ * (NS3/4A Protease) | 3a | ~300 nM | [5] |
| CC₅₀ (Replicon Cells) | 1b | 83 ± 27 µM | [11] |
IC₅₀: 50% inhibitory concentration; Kᵢ: steady-state inhibition constant; CC₅₀: 50% cytotoxic concentration.*
Table 5: Pharmacokinetic Parameters of VX-950 in Preclinical Species (Intravenous Administration) [11]
| Species | Dose (mg/kg) | t₁/₂ (h) | CL (mL/min/kg) | Vss (L/kg) |
| Rat | 2 | 1.73 ± 0.06 | 53.7 ± 4.2 | 5.81 ± 1.13 |
| Dog | 1 | 1.48 ± 0.16 | 13.5 ± 2.6 | 1.47 ± 0.20 |
t₁/₂: half-life; CL: clearance; Vss: volume of distribution at steady state.
Conclusion
This technical guide has provided a comprehensive overview of the initial synthesis and chemical characterization of VX-950 (Telaprevir). The presented synthetic route highlights the use of modern synthetic methodologies to efficiently construct this complex peptidomimetic molecule. The detailed characterization data and protocols underscore the importance of rigorous analytical techniques in confirming the structure and purity of the final compound. For researchers and professionals in drug development, this information serves as a foundational resource for understanding the chemistry of VX-950 and for the continued development of novel antiviral agents.
References
- 1. VX-950 - Creative Enzymes [creative-enzymes.com]
- 2. Discovery and development of VX-950, a novel, covalent, and reversible inhibitor of hepatitis C virus NS3.4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telaprevir user's guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telaprevir for previously untreated chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for VX-950 (Telaprevir) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of VX-950 (Telaprevir), a potent, reversible, and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. The following protocols are intended to guide researchers in accurately assessing the antiviral activity and mechanism of action of Telaprevir and related compounds.
Mechanism of Action
Telaprevir is a direct-acting antiviral (DAA) agent that targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to yield mature structural and non-structural proteins.[2][3] The NS3/4A protease is responsible for four of these critical cleavages.[3][4][5] Telaprevir binds to the active site of the NS3/4A protease through a reversible, covalent interaction with the catalytic serine residue (Ser-139), thereby blocking the processing of the viral polyprotein and inhibiting viral replication.[1][3][6]
Signaling Pathway: HCV Polyprotein Processing and Inhibition by Telaprevir
Caption: Inhibition of HCV polyprotein processing by Telaprevir.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Telaprevir against HCV.
| Assay Type | HCV Genotype | Parameter | Value | Reference |
| HCV Replicon Assay | Genotype 1b (Con1) | IC50 (48h) | 354 ± 35 nM | [7] |
| HCV Replicon Assay | Genotype 1b | IC50 (24h) | 0.574 µM | [8] |
| HCV Replicon Assay | Genotype 1b | IC50 (48h) | 0.488 µM | [8] |
| HCV Replicon Assay | Genotype 1b | IC50 (72h) | 0.210 µM | [8] |
| HCV Replicon Assay | Genotype 1b | IC50 (120h) | 0.139 µM | [8] |
| HCV Replicon Assay | Genotype 1a (infected primary cells) | IC50 | 280 nM | [9] |
| NS3/4A Protease Assay | Genotype 1 (H strain) | Ki* | 7 nM | [9][10] |
| Cell Viability Assay | Replicon Cells | CC50 | 83 ± 27 µM | [7] |
IC50: 50% inhibitory concentration. Ki: inhibitory constant. CC50: 50% cytotoxic concentration.
Experimental Protocols
HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV replicon.[11][12]
Caption: Workflow for the HCV Replicon Assay.
-
Cell Culture:
-
Culture Huh-7 cells harboring a subgenomic HCV replicon (e.g., Con1, genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 to maintain the replicon.[12]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Trypsinize and seed the replicon cells into 96-well plates at a density of 5,000-10,000 cells per well in G418-free medium.[12] Allow cells to attach for 24 hours.
-
Prepare serial dilutions of Telaprevir in DMEM with 2% FBS and 0.5% DMSO.[8] The final DMSO concentration in the assay should not exceed 0.5%.
-
Remove the culture medium and add the compound dilutions to the cells. Include vehicle control (0.5% DMSO) and positive control wells.
-
-
Quantification of HCV RNA Replication:
-
Method A: Quantitative Real-Time PCR (qRT-PCR)
-
Method B: Reporter Gene Assay (e.g., Luciferase)
-
-
Cytotoxicity Assay:
-
Data Analysis:
-
Calculate the IC50 value by plotting the percentage of inhibition of HCV RNA replication against the log concentration of Telaprevir and fitting the data to a four-parameter logistic curve.
-
Calculate the CC50 value from the cytotoxicity data.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to IC50.
-
NS3/4A Protease Inhibition Assay
This biochemical assay directly measures the inhibition of the purified HCV NS3/4A protease enzyme.[6]
Caption: Workflow for the NS3/4A Protease Inhibition Assay.
-
Reagents:
-
Assay Procedure:
-
In a 96- or 384-well plate, add 5 nM of the NS3/4A protease to the assay buffer.[6]
-
Add increasing concentrations of Telaprevir and incubate for 90 minutes at room temperature to allow for the slow-binding interaction.[6]
-
Initiate the proteolytic reaction by adding 100 nM of the FRET substrate.[6]
-
Immediately monitor the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for the specified substrate).[6] Collect data kinetically for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear phase of the fluorescence curve for each inhibitor concentration.
-
Determine the inhibitory constant (Ki) by fitting the velocity data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors). Telaprevir exhibits a slow-on, slow-off binding mechanism.[9]
-
These protocols provide a foundation for the in vitro characterization of VX-950 (Telaprevir). Researchers should optimize specific conditions based on their laboratory instrumentation and reagents.
References
- 1. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 7. Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Telaprevir HCV Replicon Assay Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir (VX-950) is a potent, direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2][3] This enzyme is critical for the cleavage of the HCV polyprotein, a necessary step for the formation of the viral replication complex and subsequent viral propagation.[1][2] By inhibiting the NS3/4A protease, Telaprevir effectively halts viral replication.[1][2][4] The HCV replicon system is a cornerstone in vitro tool for the discovery and characterization of HCV inhibitors like Telaprevir.[5][6][7] This system utilizes human hepatoma cell lines, such as Huh-7, which harbor autonomously replicating subgenomic HCV RNA molecules (replicons).[5][6] These replicons contain the nonstructural proteins essential for RNA replication but lack the structural proteins, making them non-infectious and safe for laboratory use.[5][6]
These application notes provide a detailed methodology for utilizing the HCV replicon assay to determine the antiviral activity of Telaprevir.
Mechanism of Action of Telaprevir
Telaprevir is a peptidomimetic, reversible, and covalent inhibitor of the HCV NS3/4A serine protease.[2][8] The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites, leading to the generation of mature nonstructural proteins (NS4A, NS4B, NS5A, and NS5B).[1] These proteins are essential for the assembly of the viral replication complex. Telaprevir binds to the active site of the NS3/4A protease, blocking its enzymatic activity and thereby preventing the processing of the viral polyprotein.[2] This disruption of the viral life cycle leads to a significant reduction in HCV RNA replication.[8]
Caption: Mechanism of Telaprevir in inhibiting HCV replication.
Quantitative Data Summary
The following tables summarize the in vitro activity of Telaprevir against HCV replicons.
Table 1: Time-Dependent Inhibitory Effect of Telaprevir on HCV RNA Replication [8][9][10]
| Incubation Time (hours) | IC50 (µM) |
| 24 | 0.574 |
| 48 | 0.488 |
| 72 | 0.210 |
| 120 | 0.139 |
Table 2: Average Inhibitory Concentrations of Telaprevir in HCV Replicon Cells (48-hour incubation) [8][10][11]
| Parameter | Value (µM) |
| IC50 | 0.354 |
| IC90 | 0.830 |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol outlines the steps to determine the 50% effective concentration (EC50) of Telaprevir using a luciferase-based HCV replicon assay.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene (e.g., Con1 genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Telaprevir
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Microplate luminometer
Procedure:
-
Cell Culture: Maintain Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of Telaprevir in 100% DMSO.
-
Perform serial dilutions of Telaprevir in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
-
Compound Addition:
-
Remove the culture medium from the 96-well plate.
-
Add 100 µL of the medium containing the serially diluted Telaprevir to the respective wells. Include wells with DMSO only as a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
The luminescence intensity is directly proportional to the level of HCV replicon replication.
-
Calculate the percentage of inhibition for each Telaprevir concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Telaprevir concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7 cells (parental cell line without replicon)
-
Materials for cell culture as listed above
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS or a reagent that measures ATP levels like CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serially diluted Telaprevir to the wells as described in the antiviral assay protocol.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Telaprevir concentration relative to the DMSO control.
-
Plot the percentage of cell viability against the logarithm of the Telaprevir concentration to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI) Calculation
The selectivity index is a ratio that measures the window between cytotoxicity and antiviral activity.
Formula: SI = CC50 / EC50
A higher SI value indicates a more promising therapeutic candidate.
Experimental Workflow Diagram
Caption: Workflow for Telaprevir HCV replicon assay.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 3. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Telaprevir: Hepatitis Uses, Side Effects, Dosage [medicinenet.com]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Telaprevir (LY570310; VX-950; MP424) | HCV Protease inhibitor | HCV NS3-4A serine protease inhibitor | CAS 402957-28-2 | Buy Telaprevir (LY570310; VX-950; MP424) from Supplier InvivoChem [invivochem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
Measuring the Antiviral Activity of Telaprevir in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir (B1684684) (VX-950) is a potent and specific inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1][2] By inhibiting the NS3/4A protease, telaprevir effectively blocks viral replication.[3] These application notes provide detailed protocols for measuring the in vitro antiviral activity of telaprevir using the HCV replicon system, a widely accepted and robust method for evaluating anti-HCV compounds.
Mechanism of Action of Telaprevir
Telaprevir is a peptidomimetic, reversible, and covalent inhibitor of the HCV NS3/4A serine protease.[2][4] The HCV genome is translated into a single large polyprotein, which must be processed by both host and viral proteases to yield mature viral proteins.[1] The NS3/4A protease is responsible for cleaving this polyprotein at four specific sites to generate the nonstructural proteins required for viral replication.[1] Telaprevir binds to the active site of the NS3/4A protease, forming a stable complex and preventing the processing of the viral polyprotein, thereby halting the viral life cycle.[2]
References
Application Note: Quantification of Telaprevir in Human Plasma by LC-MS/MS
Introduction
Telaprevir (B1684684) is a potent protease inhibitor utilized in the treatment of hepatitis C virus (HCV) infection. Accurate measurement of its plasma concentration is crucial for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Telaprevir in human plasma. The method is highly selective and sensitive, enabling the precise quantification of Telaprevir and its separation from its less active R-diastereomer, VRT-127394.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals.
A critical aspect of Telaprevir analysis is the chromatographic separation from its R-diastereomer, VRT-127394, which is significantly less active.[1][3] This method ensures the effective separation of these two isomers. To prevent the ex vivo interconversion of the isomers, a stabilization procedure for plasma samples is also incorporated.[2][3]
Experimental Workflow
The overall experimental workflow for the quantification of Telaprevir in plasma samples is depicted below.
Caption: Experimental workflow for Telaprevir quantification in plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for Telaprevir quantification.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Telaprevir | 5.0 - 5000 | > 0.995 |
This assay demonstrated a linear dynamic range of 5-5000 ng/mL for Telaprevir.[2][4]
Table 2: Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 15 | 14.8 | 98.7 | < 5.0 |
| 250 | 255 | 102 | < 4.5 |
| 4000 | 4120 | 103 | < 3.0 |
Acceptable precision and accuracy were obtained for concentrations within the standard curve's range, with RSD values below 6.5% and accuracy between 94-108%.[2]
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Telaprevir | Low QC | ~90 |
| Mid QC | ~92 | |
| High QC | ~95 |
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of formic acid to stabilize the diastereomers.[3]
-
Add 25 µL of the internal standard working solution (Telaprevir-d11, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of tert-Butyl methyl ether (TBME).[2]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase Accucore C18, 2.1 x 75 mm, 2.5 µm particle size[2][4]
-
Mobile Phase A: Water:Ammonia (25%), 100:0.01 (v/v)[2]
-
Mobile Phase B: Acetonitrile:Methanol:Ammonia (25%), 15:85:0.01 (v/v/v)[2]
-
Flow Rate: 0.2 mL/min[4]
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Gradient Program:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-6.0 min: 30% B
-
3. Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Collision Gas: Nitrogen
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
4. Method Validation
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of Telaprevir and the internal standard.
-
Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Recovery: The extraction recovery of Telaprevir was determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Stability: The stability of Telaprevir in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the analytical method, emphasizing the separation of Telaprevir from its diastereomer.
Caption: Separation and detection of Telaprevir and its diastereomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Telaprevir Efficacy in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir is a direct-acting antiviral (DAA) agent that potently inhibits the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is critical for the cleavage of the HCV polyprotein, a necessary step for viral replication.[1] Humanized mouse models, which have been engrafted with human hepatocytes or a combination of human hepatocytes and human hematopoietic stem cells, are invaluable preclinical tools for evaluating the in vivo efficacy of anti-HCV therapeutics like Telaprevir.[3][4][5] These models support HCV infection and replication, allowing for the assessment of antiviral activity in a system that closely mimics human infection.[4][5]
This document provides detailed protocols for utilizing humanized mouse models to assess the efficacy of Telaprevir against HCV infection. It includes procedures for animal model preparation, HCV infection, Telaprevir administration, and subsequent evaluation of antiviral efficacy through virological and histopathological endpoints.
Data Presentation
Table 1: In Vivo Efficacy of Telaprevir on HCV RNA Levels in Humanized Mice
| Treatment Group | Dosage Regimen | Duration of Treatment | Mean Log Reduction in Serum HCV RNA (log10 IU/mL) | Reference |
| Telaprevir | 100 mg/kg, BID | 4 days | Approx. 1.5 - 2.0 | [6] |
| Telaprevir | 300 mg/kg, BID | 4 days | Approx. 2.0 - 2.5 | [6] |
| Telaprevir | Not specified | 4 weeks | 2.0 | [7] |
BID: Twice daily
Table 2: Representative Histopathological Findings in HCV-infected Humanized Mice
| Staining Method | Observation in Untreated HCV-infected Mice | Expected Observation in Telaprevir-treated Mice |
| Hematoxylin and Eosin (H&E) | Lobular inflammation, hepatocyte necrosis, and portal triaditis. | Reduction in inflammatory cell infiltrates and hepatocyte damage. |
| Masson's Trichrome / Sirius Red | Collagen deposition indicating fibrosis, particularly in portal areas.[8][9] | Reduced collagen deposition and amelioration of fibrotic changes. |
| α-Smooth Muscle Actin (α-SMA) Immunohistochemistry | Increased expression in activated hepatic stellate cells, a marker of fibrogenesis.[8] | Decreased α-SMA positive cells, indicating reduced stellate cell activation. |
Experimental Protocols
Preparation of Humanized Mouse Models
This protocol describes the generation of humanized mice through the engraftment of human hepatocytes into immunodeficient mice (e.g., FRG-KO, uPA-SCID).
Materials:
-
Immunodeficient mice (e.g., Fah-/-/Rag2-/-/Il2rg-/- (FRG) knockout mice)
-
Cryopreserved primary human hepatocytes
-
Transplantation medium (e.g., DMEM)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Assess hepatocyte viability using a trypan blue exclusion assay. Viability should be >80%.
-
Anesthetize the recipient immunodeficient mice.
-
Perform a small laparotomy to expose the spleen.
-
Slowly inject approximately 1 x 10^6 viable human hepatocytes in 100-200 µL of transplantation medium into the spleen.
-
Suture the incision and allow the mice to recover.
-
Monitor the engraftment of human hepatocytes by measuring human albumin levels in the mouse serum starting 4-6 weeks post-transplantation. Successful engraftment is indicated by progressively increasing levels of human albumin.
HCV Infection of Humanized Mice
Materials:
-
Humanized mice with stable human hepatocyte engraftment (human albumin levels >1 mg/mL)
-
HCV-positive human serum or cell culture-derived HCV (HCVcc) of a known titer (e.g., genotype 1a or 1b)[2]
-
Sterile saline or PBS
Procedure:
-
Thaw the HCV inoculum on ice.
-
Dilute the inoculum in sterile saline or PBS to the desired concentration (e.g., 10^5-10^7 genome copies per mouse).[10]
-
Inject 100 µL of the HCV inoculum intravenously (e.g., via the tail vein) into the humanized mice.[2]
-
House the infected animals under appropriate biosafety level conditions.
-
Monitor the establishment of HCV infection by quantifying serum HCV RNA levels weekly, starting 2-4 weeks post-infection. A stable viremia should be established before initiating treatment.
Telaprevir Administration
Materials:
-
Telaprevir
-
Vehicle for oral gavage (e.g., corn oil, or a formulation of 0.5% methylcellulose (B11928114) and 0.1% Tween 80)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of Telaprevir in the chosen vehicle at the desired concentrations (e.g., 100 mg/kg and 300 mg/kg body weight).[6]
-
Administer the Telaprevir suspension to the HCV-infected humanized mice via oral gavage.
-
The recommended dosing frequency is twice daily (BID).[6]
-
A typical treatment duration for short-term efficacy studies is 4 days to 4 weeks.[6][7]
-
A control group of mice should receive the vehicle only.
Assessment of Antiviral Efficacy
A. Quantification of Serum HCV RNA by qRT-PCR
Materials:
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Serum separation tubes
-
Viral RNA extraction kit
-
qRT-PCR primers and probe specific for the HCV 5' untranslated region (5' UTR)
-
qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
Collect blood samples from the mice (e.g., via retro-orbital or tail vein bleed) at baseline (before treatment) and at specified time points during and after treatment.
-
Separate the serum by centrifugation.
-
Extract viral RNA from the serum samples using a commercial kit according to the manufacturer's protocol.[11][12]
-
Perform one-step qRT-PCR using primers and a fluorescently labeled probe targeting the conserved 5' UTR of the HCV genome.
-
Include a standard curve of known HCV RNA concentrations to quantify the viral load in the samples.[11]
-
Express the results as international units per milliliter (IU/mL). The antiviral efficacy is determined by the reduction in serum HCV RNA levels compared to baseline and to the vehicle-treated control group.
B. Histopathological Analysis of Liver Tissue
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin embedding supplies
-
Microtome
-
Glass slides
-
Staining reagents: Hematoxylin and Eosin (H&E), Masson's Trichrome or Sirius Red
-
Microscope
Procedure:
-
At the end of the study, euthanize the mice and collect the livers.
-
Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.[9]
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on glass slides.[9]
-
Deparaffinize and rehydrate the sections.
-
Perform H&E staining to assess liver inflammation and general morphology.
-
Perform Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition as a measure of liver fibrosis.[8][9][13]
-
Analyze the stained sections under a microscope and score the degree of inflammation and fibrosis using a semi-quantitative scoring system (e.g., METAVIR score).
Mandatory Visualizations
Caption: Experimental workflow for assessing Telaprevir efficacy.
Caption: Telaprevir inhibits the HCV NS3/4A protease.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A genetically humanized mouse model for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized Mouse Models for the Study of Hepatitis C and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 10. Development of humanized mice for the study of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dnaconda.riken.jp [dnaconda.riken.jp]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Telaprevir Studies
Introduction
Telaprevir (B1684684) is a direct-acting antiviral agent that functions as a reversible, selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This protease is crucial for cleaving the HCV polyprotein, a necessary step for viral replication.[3] By binding to the protease, Telaprevir blocks this process, thereby inhibiting the replication of the virus.[1] Clinically, Telaprevir has been used in combination with pegylated interferon-alfa and ribavirin (B1680618) to treat chronic hepatitis C genotype 1 infection, significantly increasing sustained virological response (SVR) rates compared to the standard of care alone.[4][5][6] These application notes provide detailed protocols for designing and executing preclinical in vivo studies to evaluate the pharmacokinetics, efficacy, and toxicology of Telaprevir.
Mechanism of Action: HCV NS3/4A Protease Inhibition
Telaprevir's mechanism involves targeting a key enzyme in the HCV life cycle. The virus produces a single large polyprotein that must be cleaved by proteases into functional viral proteins. Telaprevir specifically inhibits the NS3/4A serine protease, preventing the maturation of these proteins and thus halting viral replication.
Caption: Telaprevir inhibits the HCV NS3/4A protease, blocking polyprotein cleavage.
Protocol 1: Pharmacokinetic (PK) Studies in Rats
This protocol outlines a single-dose pharmacokinetic study of Telaprevir in rats. Telaprevir's bioavailability is significantly enhanced when administered with food, particularly a high-fat meal.[7][8] Therefore, the vehicle for oral administration should mimic this condition.
Experimental Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Methodology
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals should be acclimated for at least one week.
-
Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Groups:
-
Formulation and Administration:
-
Prepare a suspension of Telaprevir in a lipid-based vehicle (e.g., 20% Intralipid) to mimic administration with a fatty meal, which is known to increase absorption.[4]
-
Administer a single dose via oral gavage. Animals should be fasted overnight prior to dosing.
-
-
Sample Collection:
-
Collect blood samples (~200 µL) from the tail vein or via cannulation at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify Telaprevir concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters for Telaprevir
| Parameter | Description | Typical Units |
|---|---|---|
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng*h/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ng*h/mL |
| t1/2 | Elimination half-life | h |
| CL/F | Apparent total body clearance | L/h/kg |
| Vd/F | Apparent volume of distribution | L/kg |
Protocol 2: Efficacy Studies in a Humanized Mouse Model
Due to the lack of a robust small animal model that supports HCV replication, efficacy studies often require specialized models such as mice with humanized livers.[11] This protocol describes a conceptual framework for evaluating Telaprevir's antiviral activity in such a model.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study using a humanized mouse model.
Methodology
-
Animal Model: Immunodeficient mice (e.g., FRG or uPA/SCID) engrafted with human hepatocytes.
-
HCV Infection: Once human hepatocyte engraftment is confirmed, infect mice with a patient-derived HCV genotype 1 isolate. Allow the infection to establish for several weeks until stable viremia is observed.
-
Groups (n=6-8 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: Telaprevir (e.g., 50-100 mg/kg, BID, oral gavage)
-
Group 3: Peginterferon alfa + Ribavirin (standard doses for mouse models)
-
Group 4: Telaprevir + Peginterferon alfa + Ribavirin
-
-
Dosing and Duration: Administer treatment daily for 14 to 28 days. Telaprevir should be formulated in a lipid vehicle.
-
Monitoring:
-
Collect blood samples weekly to monitor HCV RNA levels via quantitative real-time PCR (qRT-PCR).
-
Monitor animal body weight and clinical signs of toxicity.
-
-
Terminal Endpoints:
-
At the end of the study, collect terminal blood samples for final HCV RNA quantification.
-
Harvest liver tissue for HCV RNA quantification, analysis of resistant variants, and histopathological evaluation of liver inflammation and damage.
-
Data Presentation
Table 2: Key Efficacy Endpoints for Telaprevir Studies
| Endpoint | Method | Measurement |
|---|---|---|
| Viral Load Reduction | qRT-PCR (Serum/Plasma) | Log10 reduction in HCV RNA (IU/mL) from baseline |
| Intrahepatic Viral RNA | qRT-PCR (Liver Tissue) | HCV RNA copies per µg of total liver RNA |
| Liver Histology | H&E Staining | Scoring of hepatic inflammation and necrosis |
| Resistant Variants | NS3 Sequence Analysis | Detection of mutations associated with Telaprevir resistance |
| Sustained Response | qRT-PCR (Serum/Plasma) | Undetectable HCV RNA weeks after treatment cessation |
Protocol 3: Repeat-Dose Toxicology Studies in Rats
This protocol provides a general framework for a 14-day or 28-day repeat-dose toxicity study in rats to identify potential target organs of toxicity and establish a safety margin.
Experimental Workflowdot
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References
- 1. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Efficacy and safety of telaprevir, a new protease inhibitor, for difficult-to-treat patients with genotype 1 chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telaprevir-based Treatment Effects on Hepatitis C Virus in Liver and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telaprevir: a review of its use in the management of genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of telaprevir and boceprevir in treatment-naïve and treatment-experienced genotype 1 chronic hepatitis C patients: an indirect comparison using Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telaprevir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Telaprevir in Combination with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of Telaprevir (B1684684) in combination with other antiviral agents against Hepatitis C Virus (HCV). These guidelines are intended to assist researchers in the systematic assessment of drug synergy, antagonism, and the emergence of resistance.
Introduction to Telaprevir and Combination Therapy
Telaprevir is a direct-acting antiviral (DAA) agent that specifically targets the Hepatitis C Virus (HCV).[1] It functions as a potent and reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme critical for viral replication.[1][2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1][2] By binding to the active site of this protease, Telaprevir obstructs this process, thereby halting the viral life cycle.[1][4]
Due to the high genetic variability of HCV and the potential for the rapid selection of drug-resistant variants, monotherapy with Telaprevir is not recommended.[2] Combination therapy with other antiviral agents, such as pegylated interferon and ribavirin (B1680618), or other DAAs with different mechanisms of action, has been the standard of care to enhance efficacy, increase the sustained virologic response (SVR) rate, and reduce the likelihood of treatment failure.[2][5] Evaluating the interactions between Telaprevir and other antivirals is therefore a critical step in the development of effective treatment regimens.
In Vitro Evaluation of Antiviral Combinations
The in vitro assessment of antiviral combinations is essential to characterize their interaction as synergistic, additive, or antagonistic. The HCV replicon system is a widely used and robust platform for these studies.[6][7]
Key Methodologies
a) HCV Replicon Assay: This assay utilizes human hepatoma cell lines (e.g., Huh-7) that contain self-replicating subgenomic HCV RNA molecules (replicons).[6][7] These replicons encode the nonstructural proteins required for viral replication but lack the structural proteins, making them non-infectious.[7] Reporter genes, such as luciferase, are often incorporated into the replicon to provide a quantifiable measure of viral replication.[7]
b) Checkerboard Assay: This method involves a two-dimensional titration of two compounds in a microplate format to test various concentration combinations simultaneously.[8][9][10] It is a standard method for determining the nature of the interaction between two antimicrobial or antiviral agents.[9][10]
c) Isobologram Analysis: This is a graphical method used to visualize and quantify the interaction between two drugs.[11][12][13][14][15] It plots the concentrations of two drugs that produce a specific level of effect when used in combination. The position of the data points relative to a line of additivity indicates synergy, additivity, or antagonism.[11][15]
Experimental Protocol: In Vitro Synergy Testing using HCV Replicon Assay and Checkerboard Method
This protocol outlines the steps to determine the interaction between Telaprevir and a second antiviral agent (Compound X) using a luciferase-based HCV replicon assay in a 96-well checkerboard format.
Materials:
-
Huh-7 cells harboring a luciferase-reporter HCV replicon
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Telaprevir
-
Compound X
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture:
-
Maintain Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Checkerboard Plate Preparation:
-
Prepare stock solutions of Telaprevir and Compound X in 100% DMSO.
-
On the day of the assay, prepare serial dilutions of Telaprevir (e.g., 2-fold dilutions horizontally across the plate) and Compound X (e.g., 2-fold dilutions vertically down the plate) in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
The plate should include wells with each drug alone (for determining individual EC50 values) and wells with no drug (cell control).
-
-
Cell Seeding:
-
Trypsinize and resuspend the Huh-7 replicon cells in G418-free medium.
-
Seed the cells into the 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
-
Compound Addition:
-
Add 100 µL of the prepared drug dilutions to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the medium and perform the luciferase assay according to the manufacturer's protocol.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Calculate Percent Inhibition: Determine the percentage of viral replication inhibition for each drug concentration and combination relative to the no-drug control.
-
Determine EC50 Values: Calculate the 50% effective concentration (EC50) for Telaprevir and Compound X individually.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each combination that shows 50% inhibition using the following formulas:
-
FIC of Telaprevir = (EC50 of Telaprevir in combination) / (EC50 of Telaprevir alone)
-
FIC of Compound X = (EC50 of Compound X in combination) / (EC50 of Compound X alone)
-
FIC Index = FIC of Telaprevir + FIC of Compound X
-
-
Interpret the FIC Index: [10][16]
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Clinical Evaluation of Telaprevir Combination Therapy
Clinical trials have been instrumental in defining the efficacy and safety of Telaprevir-based combination therapies. The primary endpoint in these trials is typically the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the completion of therapy.[5]
Summary of Key Clinical Trial Data
The following tables summarize the SVR rates from pivotal Phase 3 clinical trials of Telaprevir in combination with pegylated interferon alfa-2a (Peg-IFN) and ribavirin (RBV).
Table 1: SVR Rates in Treatment-Naïve Patients with Genotype 1 HCV
| Trial | Treatment Arm | Treatment Duration | SVR Rate |
| ADVANCE [17] | Telaprevir + Peg-IFN/RBV (T12PR) | 24/48 weeks | 75% |
| Telaprevir + Peg-IFN/RBV (T8PR) | 24/48 weeks | 69% | |
| Placebo + Peg-IFN/RBV (PR) | 48 weeks | 44% | |
| ILLUMINATE [18][19] | Telaprevir + Peg-IFN/RBV (T12PR24) | 24 weeks | 92% (in patients with eRVR) |
| Telaprevir + Peg-IFN/RBV (T12PR48) | 48 weeks | 88% (in patients with eRVR) |
*eRVR (extended Rapid Virologic Response): Undetectable HCV RNA at weeks 4 and 12.
Table 2: SVR Rates in Treatment-Experienced Patients with Genotype 1 HCV
| Trial | Patient Population | Treatment Arm | SVR Rate |
| REALIZE | Prior Relapsers | Telaprevir + Peg-IFN/RBV | 83% |
| Placebo + Peg-IFN/RBV | 24% | ||
| Prior Partial Responders | Telaprevir + Peg-IFN/RBV | 59% | |
| Placebo + Peg-IFN/RBV | 15% | ||
| Prior Null Responders | Telaprevir + Peg-IFN/RBV | 29% | |
| Placebo + Peg-IFN/RBV | 5% |
Resistance Monitoring
The use of Telaprevir can lead to the selection of resistance-associated substitutions (RASs) in the HCV NS3 protease region.[20] Monitoring for the emergence of these mutations is important, especially in patients who fail to respond to therapy.
Protocol: HCV NS3 Genotypic Resistance Testing
Principle: This protocol describes the amplification and sequencing of the HCV NS3 protease region from patient plasma samples to identify known RASs.
Materials:
-
Patient plasma sample
-
Viral RNA extraction kit
-
Reverse transcriptase
-
Taq DNA polymerase
-
Primers flanking the NS3 protease region
-
PCR purification kit
-
Sanger sequencing reagents and equipment
Procedure:
-
RNA Extraction: Extract viral RNA from the patient's plasma using a commercial kit.
-
Reverse Transcription and PCR (RT-PCR):
-
Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and amplify the NS3 protease region.
-
Use primers specifically designed to amplify the NS3 region of the relevant HCV genotype.
-
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers, dNTPs, and other reaction components.
-
Sequencing:
-
Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.
-
-
Data Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence of the NS3 protease region.
-
Align the patient's consensus sequence with a wild-type reference sequence to identify amino acid substitutions.
-
Compare the identified substitutions to a database of known Telaprevir resistance-associated mutations.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Telaprevir in the HCV life cycle.
Caption: Experimental workflow for in vitro synergy testing.
Caption: Logical relationship of drug combination outcomes.
References
- 1. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 2. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. Telaprevir: a review of its use in the management of genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. Telaprevir for previously untreated chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Response-guided telaprevir combination treatment for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Response-Guided Telaprevir Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hepcguidelines.org.au [hepcguidelines.org.au]
High-Throughput Screening Assays for Telaprevir Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir is a potent, direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is crucial for viral replication, as it processes the viral polyprotein into mature, functional proteins.[1][2] Inhibition of the NS3/4A protease is a clinically validated strategy for the treatment of chronic HCV infection. The development of Telaprevir analogs aims to improve upon its antiviral potency, pharmacokinetic properties, and resistance profile. High-throughput screening (HTS) plays a pivotal role in the rapid identification and characterization of novel and effective Telaprevir analogs from large compound libraries.
This document provides detailed application notes and protocols for two primary HTS assays utilized in the discovery of Telaprevir analogs: a biochemical Fluorescence Resonance Energy Transfer (FRET)-based assay and a cell-based HCV replicon assay.
Key Signaling Pathway: HCV NS3/4A Protease Inhibition
The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to release individual viral proteins. The NS3/4A serine protease is responsible for four of these cleavages, making it an essential enzyme for viral replication. Telaprevir and its analogs are peptidomimetic inhibitors that bind to the active site of the NS3/4A protease, blocking its function and thereby halting the viral life cycle.[1]
Data Presentation: In Vitro Activity of Telaprevir and Analogs
The following tables summarize the inhibitory activities of Telaprevir and other representative NS3/4A protease inhibitors determined by biochemical and cell-based assays. IC50 represents the half-maximal inhibitory concentration in a biochemical assay, while EC50 is the half-maximal effective concentration in a cell-based assay.
Table 1: Biochemical Inhibitory Activity against HCV NS3/4A Protease
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Telaprevir | Genotype 1b NS3/4A | FRET | 130 | [3] |
| Boceprevir | Genotype 1b NS3/4A | FRET | 80 | [3] |
| Ciluprevir | Genotype 1b NS3/4A | FRET | 0.73 | [3] |
| ITMN-191 | Genotype 1b NS3/4A | FRET | 0.29 | [3] |
| Simeprevir | Wild-Type NS3 | Enzymatic | 17 | [4] |
| Telaprevir | Wild-Type NS3 | Enzymatic | 130 | [4] |
| Boceprevir | Wild-Type NS3 | Enzymatic | 258 | [4] |
Table 2: Antiviral Activity in HCV Replicon Cells
| Compound | Replicon Genotype | Assay Duration | EC50 (µM) | Reference |
| Telaprevir | Genotype 1b | 24 hours | 0.574 | [5] |
| Telaprevir | Genotype 1b | 48 hours | 0.488 | [5] |
| Telaprevir | Genotype 1b | 72 hours | 0.210 | [5] |
| Telaprevir | Genotype 1b | 120 hours | 0.139 | [5] |
| Telaprevir | Genotype 1b (Wild-Type) | 48 hours | 0.482 | [6] |
| Telaprevir | Genotype 1b (Wild-Type) | 96 hours | 0.269 | [6] |
| Telaprevir | Genotype 1a (Wild-Type) | 96 hours | 0.961 | [6] |
Experimental Protocols
Biochemical HTS Assay: FRET-Based NS3/4A Protease Inhibition
This protocol describes a continuous kinetic assay to measure the inhibition of recombinant HCV NS3/4A protease using a FRET peptide substrate.
Principle: A synthetic peptide substrate contains a fluorophore and a quencher linked by a specific NS3/4A cleavage sequence. In the intact peptide, the fluorescence of the fluorophore is quenched by the close proximity of the quencher. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal. The rate of this increase is proportional to the protease activity.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compounds (Telaprevir analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Telaprevir)
-
384-well, black, flat-bottom microplates
-
Fluorescence plate reader with appropriate filters for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for Edans/Dabcyl)
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate using an acoustic dispenser or pin tool.
-
Enzyme Preparation: Prepare a 2X working solution of NS3/4A protease in Assay Buffer.
-
Enzyme Addition: Add 10 µL of the 2X enzyme solution to each well of the compound plate.
-
Pre-incubation: Incubate the plate for 15-60 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a 2X working solution of the FRET peptide substrate in Assay Buffer.
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to each well to start the enzymatic reaction. The final reaction volume is 20 µL.
-
Fluorescence Reading: Immediately transfer the plate to a fluorescence plate reader and monitor the increase in fluorescence intensity kinetically for 30-60 minutes at 30°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data using positive (no inhibitor) and negative (strong inhibitor) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HTS Assay: HCV Replicon System
This protocol describes a cell-based assay to measure the inhibition of HCV RNA replication in human hepatoma cells harboring a subgenomic HCV replicon.
Principle: HCV replicon cells are stable human hepatoma cell lines (e.g., Huh-7) that contain a self-replicating subgenomic HCV RNA. This RNA typically includes the HCV non-structural proteins (NS3 to NS5B) required for replication and a reporter gene (e.g., luciferase) and/or a selectable marker (e.g., neomycin resistance). The level of reporter gene expression is directly proportional to the level of HCV RNA replication. Test compounds that inhibit HCV replication will lead to a decrease in the reporter signal.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
Test compounds (Telaprevir analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Telaprevir)
-
384-well, white, solid-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HCV replicon cells into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 12-24 hours.
-
Compound Addition: Add test compounds and controls (diluted in cell culture medium) to the cells. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Luminescence Reading: Measure the luminescence signal using a plate-based luminometer.
-
Cytotoxicity Assay (optional but recommended): In a parallel plate with the same compound concentrations, perform a cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or resazurin) to identify compounds that are toxic to the host cells.
-
Data Analysis:
-
Normalize the luminescence data using positive (no inhibitor) and negative (strong inhibitor or no cells) controls.
-
Plot the percent inhibition of replication versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Determine the CC50 (half-maximal cytotoxic concentration) from the cytotoxicity data.
-
Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compounds.
-
Conclusion
The described FRET-based biochemical assay and cell-based HCV replicon assay are robust and reliable high-throughput screening methods for the identification and characterization of novel Telaprevir analogs. The biochemical assay allows for the direct assessment of compound potency against the NS3/4A protease, while the cell-based replicon assay provides a more physiologically relevant measure of antiviral activity, taking into account cell permeability and metabolism. A tiered screening cascade, beginning with a primary biochemical screen followed by secondary cell-based assays and cytotoxicity profiling, is a highly effective strategy for identifying promising lead candidates for further drug development.
References
- 1. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 2. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic inhibitors of HCV NS3-4A protease: design and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Telaprevir Resistance in HCV NS3/4A Protease
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Telaprevir (B1684684) and HCV NS3/4A protease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common Telaprevir resistance mutations in the HCV NS3/4A protease?
A1: Resistance to Telaprevir is associated with specific amino acid substitutions in the NS3 protease.[1][2][3][4] Common mutations conferring low to medium levels of resistance include V36A/G/L/M and T54A/S.[1] High-level resistance is often associated with mutations at positions R155 (e.g., R155K/T) and A156 (e.g., A156V/T).[2][5] Double mutations, such as V36M + R155K, can also lead to high-level resistance.[2][3]
Q2: What is the molecular mechanism behind Telaprevir resistance?
A2: Telaprevir resistance mutations typically occur in or near the NS3/4A protease active site.[2] These mutations can reduce the binding affinity of Telaprevir to the protease without significantly compromising the enzyme's ability to process its natural substrates.[5][6] For instance, mutations at V36 and T54 can impair the interaction with Telaprevir.[1] The R155 and A156 mutations are located in the binding pocket and directly interfere with the binding of protease inhibitors.[1][6]
Q3: How does the HCV NS3/4A protease contribute to immune evasion?
A3: The HCV NS3/4A protease plays a crucial role in viral replication and in evading the host's innate immune response.[2][7] It achieves this by cleaving two key adaptor proteins: Mitochondrial Antiviral Signaling protein (MAVS) and Toll-IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF).[2][7][8][9] Cleavage of MAVS disrupts the RIG-I signaling pathway, while cleavage of TRIF inhibits the TLR3 signaling pathway.[2][8] Both pathways are critical for the production of type I interferons, which are essential for an antiviral response.[7]
Troubleshooting Guides
Guide 1: Inconsistent Results in HCV Replicon Assays
Problem: You are observing high variability or a lack of reproducible results in your HCV replicon-based Telaprevir susceptibility assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure that the Huh-7 cells (or their derivatives) are healthy, not overgrown, and are within a low passage number. High passage numbers can lead to genetic drift and altered cell phenotypes, affecting HCV replication.[10][11] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can significantly impact cell health and metabolism, leading to inconsistent results.[10] |
| Replicon RNA Integrity | Before transfection, verify the integrity of your in vitro transcribed replicon RNA using gel electrophoresis. Degraded RNA will result in poor or no replication.[11] |
| Suboptimal Replicon Construct | Some HCV isolates require adaptive mutations to replicate efficiently in cell culture. If you are using a new replicon, you may need to select for adaptive mutations to achieve robust replication.[12] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. To minimize this, avoid using the outer wells for experimental samples or ensure proper humidification in the incubator.[10] |
Guide 2: Failure to Detect Known Resistance Mutations after Telaprevir Selection
Problem: After culturing HCV replicons in the presence of Telaprevir, sequencing of the NS3/4A region does not reveal any of the known resistance mutations.
| Potential Cause | Troubleshooting Step |
| Low Frequency of Resistant Variants | The resistant variants may be present at a frequency below the detection limit of Sanger sequencing (typically 15-25%).[13] Consider using more sensitive methods like next-generation sequencing (NGS) to detect minor variants.[14] |
| Poor Quality Sequencing Data | Ensure that the PCR amplification of the NS3 region is specific and that the PCR product is of high quality. Poor quality sequencing reads can make it difficult to identify mutations accurately.[11] |
| Novel Resistance Mutations | It is possible that novel resistance-associated substitutions have been selected. If you have clean sequencing data showing a novel substitution, its role in resistance needs to be confirmed by introducing it into a wild-type replicon via site-directed mutagenesis and then performing a phenotypic assay to measure the change in EC50.[11][13] |
| Mixed Viral Population | The picked resistant "colony" may not be clonal. Consider subcloning the PCR product before sequencing to isolate individual viral sequences.[11] |
Quantitative Data
Table 1: In Vitro Resistance Profile of Common Telaprevir Mutations
This table summarizes the fold-change in the 50% inhibitory concentration (IC50) for various NS3/4A protease mutations against Telaprevir. The data is compiled from in vitro enzymatic or replicon-based assays.
| Mutation | Fold Change in IC50 (vs. Wild-Type) | Resistance Level | Reference |
| V36A/M | 3 - 25 | Low | [2][3] |
| T54A/S | 3 - 25 | Low | [1][3] |
| R155K/T | 3 - 25 | Low | [2][3] |
| A156S | 3 - 25 | Low | [3] |
| A156V/T | > 25 | High | [2][3] |
| V36M + R155K | > 25 | High | [2][3] |
Note: Fold-change values can vary depending on the specific HCV genotype and the experimental assay used.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Phenotypic Resistance Testing
This protocol outlines the general steps for determining the phenotypic resistance of HCV replicons to Telaprevir.
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon of interest (wild-type or mutant) in 96-well plates at an appropriate density.
-
Compound Dilution: Prepare a serial dilution of Telaprevir in cell culture medium.
-
Treatment: Add the diluted Telaprevir to the cells. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification of HCV Replication: Measure the level of HCV replication. If the replicon contains a reporter gene like luciferase, measure luminescence.[10] Alternatively, quantify HCV RNA levels using RT-qPCR.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of Telaprevir. This is crucial to ensure that the observed reduction in replication is not due to compound toxicity.[10]
-
Data Analysis: Calculate the percent inhibition of HCV replication for each Telaprevir concentration relative to the vehicle control. Plot the percent inhibition against the log of the drug concentration to determine the 50% effective concentration (EC50) using a suitable curve-fitting software (e.g., GraphPad Prism).[14] The fold-change in resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[14]
Protocol 2: Genotypic Resistance Testing by Sanger Sequencing
This protocol describes the steps for identifying resistance mutations in the HCV NS3 region from patient samples or cell culture.
-
RNA Extraction: Extract viral RNA from plasma, serum, or cell lysates.
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA and then amplify the NS3 protease region using genotype-specific primers.[14]
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other contaminants.
-
Sanger Sequencing: Sequence the purified PCR product using forward and reverse primers.
-
Sequence Analysis: Assemble the forward and reverse sequencing reads and compare the consensus sequence to a wild-type reference sequence (e.g., HCV genotype 1b Con1 strain) to identify amino acid substitutions.[3]
Visualizations
HCV NS3/4A Protease Signaling Pathway and Telaprevir Inhibition
Caption: HCV NS3/4A protease cleaves MAVS and TRIF to block interferon production.
Experimental Workflow for Identifying Telaprevir Resistance Mutations
Caption: Workflow for selection and characterization of Telaprevir resistance.
References
- 1. Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 6. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hcvguidelines.org [hcvguidelines.org]
- 14. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Telaprevir Solubility Challenges in Vitro
Welcome to the technical support center for Telaprevir. This resource is designed for researchers, scientists, and drug development professionals to address the solubility challenges of Telaprevir in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties and solubility of Telaprevir?
A1: Telaprevir is a white to off-white powder characterized by poor aqueous solubility.[1] Its high molecular weight (679.8 g/mol ) and lipophilic nature (XLogP3 of 4.2) contribute to its limited solubility in water.[2] This makes delivering the compound in aqueous-based in vitro systems, such as cell culture, a significant challenge.[3]
Q2: What is the recommended solvent for preparing a Telaprevir stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of Telaprevir for in vitro use.[4][5] It is crucial to use fresh, anhydrous (low moisture) DMSO, as absorbed water can significantly reduce the solubility of the compound.[5]
Q3: Why does my Telaprevir precipitate when I dilute my DMSO stock into aqueous cell culture media?
A3: This is a common issue known as solvent-shifting precipitation. Telaprevir is highly soluble in DMSO but practically insoluble in water.[1][5] When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration drops sharply, and the aqueous environment can no longer keep the hydrophobic Telaprevir in solution, causing it to precipitate.[6]
Q4: What is the maximum final DMSO concentration I can use in my cell culture experiment?
A4: The tolerance of cell lines to DMSO varies, but a final concentration of 0.1% to 0.5% is generally considered non-toxic for most cell lines.[6][7] It is critical to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration but without Telaprevir) to assess any solvent-induced effects on cell viability and function.[7]
Q5: Can I use heating or sonication to help dissolve Telaprevir?
A5: Yes, gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of Telaprevir in DMSO.[8] However, it is important to be cautious with heat, as prolonged exposure to high temperatures could potentially degrade the compound. Always visually inspect the solution to ensure all solid material has dissolved.[8]
Data Presentation: Telaprevir Solubility
The following table summarizes the reported solubility of Telaprevir in various solvents. This data is crucial for planning your stock solution preparation.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Reference(s) |
| DMSO | ≥ 50 mg/mL to 136 mg/mL | ~74 mM to 200 mM | [4][5] |
| Ethanol | Insoluble | - | [5] |
| Water | 0.0047 mg/mL (Practically Insoluble) | <0.01 mM | [1] |
Note: The molecular weight of Telaprevir is 679.85 g/mol .[9]
Troubleshooting Guide
This guide addresses common problems encountered when working with Telaprevir in in vitro assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution in media | Solvent-Shifting: The rapid change from a high-DMSO environment to an aqueous one causes the drug to fall out of solution.[6] | Optimize Dilution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free media. Mix thoroughly before adding this to the final culture volume. Also, add the stock solution to pre-warmed (37°C) media with rapid mixing to disperse the compound quickly.[6][8] |
| Precipitate forms over time in the incubator | Low Thermodynamic Solubility: Even if initially dissolved, the concentration in the final medium may be above Telaprevir's thermodynamic solubility limit in that specific aqueous environment, leading to crystallization over hours or days.[3] | Lower Final Concentration: If possible, reduce the final working concentration of Telaprevir in your experiment. Use Serum: Proteins in fetal bovine serum (FBS), like albumin, can bind to hydrophobic compounds and help maintain their solubility. Diluting into serum-containing media can be effective.[6] |
| Inconsistent EC₅₀/IC₅₀ values between experiments | Variable Precipitation: Minor differences in dilution technique, media temperature, or mixing can lead to varying amounts of precipitated (and thus inactive) compound.[7] | Standardize Protocol: Ensure your protocol for preparing working solutions is highly standardized. Use the same media temperature, mixing speed, and dilution steps for every experiment. Prepare fresh working solutions for each experiment.[7] |
| Observed cytotoxicity is higher than expected | Solvent Toxicity: The final concentration of DMSO may be too high for your specific cell line.[7] Compound Precipitation: Precipitated drug particles can cause physical stress or localized high concentrations, leading to unexpected cell death. | Run Vehicle Controls: Always include a DMSO-only control at the highest final concentration used in your experiment to assess solvent toxicity.[6] Confirm Solubility: Before treating cells, prepare a test dilution and inspect it microscopically after 1-2 hours of incubation at 37°C to check for precipitate formation.[8] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Telaprevir Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution.
Materials:
-
Telaprevir (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator water bath
-
(Optional) 0.22 µm PTFE syringe filter for sterilization
Procedure:
-
Equilibration: Allow the vial of solid Telaprevir and the bottle of anhydrous DMSO to come to room temperature.
-
Calculation: Calculate the required volume of DMSO. To make a 50 mM stock from 5 mg of Telaprevir (MW: 679.85 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.005 g / 679.85 g/mol ) / 0.050 mol/L) * 1,000,000 = 147.1 µL
-
-
Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the solid Telaprevir.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Solubility Check: Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C, followed by vortexing.
-
Sterilization (Optional): If sterility is a major concern, filter the stock solution through a 0.22 µm PTFE (DMSO-compatible) syringe filter into a sterile vial. Note that this may lead to some loss of compound due to binding to the filter membrane.[10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots tightly sealed at -20°C or -80°C.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol provides a method for diluting the DMSO stock to minimize precipitation.
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the Telaprevir DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Prepare Intermediate Dilution (Serial Dilution Method):
-
For a final concentration of 10 µM in a final volume of 10 mL with 0.1% DMSO:
-
First, prepare a 1 mM intermediate solution by diluting 2 µL of the 50 mM DMSO stock into 98 µL of pre-warmed, serum-free medium. Mix well by pipetting.
-
Immediately add 100 µL of this 1 mM intermediate solution to 9.9 mL of your final complete cell culture medium.
-
-
Mix Thoroughly: Immediately after adding the intermediate dilution, mix the final working solution by inverting the tube or pipetting gently but thoroughly.
-
Final DMSO Check: The final DMSO concentration in this example would be 0.1%. Always calculate and confirm that the final solvent concentration is within the tolerated range for your cells.[11]
-
Use Immediately: Add the freshly prepared working solution to your cells without delay. Do not store aqueous dilutions of Telaprevir.[7]
Visualizations
Workflow for Telaprevir Solubilization
Caption: Workflow for preparing Telaprevir solutions.
Troubleshooting Telaprevir Precipitation
Caption: Flowchart for troubleshooting precipitation issues.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Telaprevir, (R)- | C36H53N7O6 | CID 15940245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Biochemical and pharmacological features of telaprevir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Telaprevir | 402957-28-2 [chemicalbook.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Telaprevir in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Telaprevir (B1684684) in a cell culture setting. Find answers to frequently asked questions and troubleshoot common issues to ensure the successful application of Telaprevir in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Telaprevir?
Telaprevir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for viral replication.[1][2][3] By binding reversibly and covalently to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby halting the viral replication cycle.[2][4][5]
Q2: In which cell lines is Telaprevir active?
Telaprevir has demonstrated antiviral activity in various cell lines containing HCV replicon systems, most notably in human hepatoma cell lines such as Huh-7 (including Huh-7.5) and HepG2.[4][6][7]
Q3: What is the recommended solvent and storage condition for Telaprevir?
Telaprevir is highly soluble in dimethyl sulfoxide (B87167) (DMSO)[4][6][8] and is insoluble in water and ethanol.[6] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C for long-term use. For short-term storage, a solution can be kept at 4°C for up to a week.
Q4: What are the typical effective concentrations (EC50/IC50) of Telaprevir in cell culture?
The effective concentration of Telaprevir is time-dependent, with inhibitory effects increasing with longer incubation times.[4][8][9] For a 48-hour incubation period in HCV replicon cells, the average IC50 is approximately 0.354 µM, and the average IC90 is around 0.830 µM.[4][6]
Q5: Is Telaprevir cytotoxic to cells?
Telaprevir generally exhibits low cytotoxicity at its effective antiviral concentrations.[4][6] Studies have shown no significant cytotoxicity in Huh-7 and HepG2 cells at concentrations as high as 30 µM after a 48-hour incubation.[8] However, it is always recommended to determine the 50% cytotoxic concentration (CC50) in your specific cell line and experimental conditions.
Q6: What are the known resistance mutations to Telaprevir?
Resistance to Telaprevir can emerge due to specific mutations in the NS3 protease domain.[10][11] Commonly observed resistance-associated substitutions (RASs) occur at amino acid positions V36, T54, R155, and A156.[10][12] The presence of these mutations can reduce the susceptibility of the virus to Telaprevir.[10][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected EC50/IC50 (Reduced Potency) | 1. Drug Degradation: Improper storage or multiple freeze-thaw cycles of the Telaprevir stock solution. 2. Cell Health: Suboptimal cell health or inconsistent cell seeding density can affect viral replication and drug efficacy. 3. Viral Resistance: The HCV replicon or virus strain may harbor pre-existing resistance mutations. 4. Incorrect Drug Concentration: Errors in preparing serial dilutions. | 1. Prepare fresh aliquots of Telaprevir from a new stock solution. Store aliquots at -80°C. 2. Ensure cells are in the logarithmic growth phase with high viability (>95%). Maintain consistent seeding densities across experiments. 3. Sequence the NS3 protease region of your viral strain to check for known resistance mutations.[12] 4. Use calibrated pipettes and carefully prepare serial dilutions. |
| High Variability in Experimental Results | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Edge Effects: Evaporation from the outer wells of a microplate can alter drug concentrations. 3. Pipetting Errors: Inaccurate liquid handling during drug dilution or addition to plates. 4. Inconsistent Incubation Times: Variation in the duration of drug exposure. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Avoid using the outermost wells for critical data points. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing at each step. 4. Standardize the incubation time for all experiments. |
| Observed Cytotoxicity at Low Concentrations | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high. 2. Cell Line Sensitivity: The specific cell line used may be particularly sensitive to Telaprevir. 3. Contamination: Mycoplasma or other microbial contamination can increase cellular stress. 4. Incorrect Drug Concentration: Errors in stock solution concentration or dilutions. | 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, with an ideal target of <0.1%.[14] 2. Perform a dose-response cytotoxicity assay to determine the CC50 for your cell line. Consider using a less sensitive cell line if appropriate. 3. Regularly test cell cultures for contamination. 4. Verify the concentration of your stock solution and prepare fresh dilutions. |
| Drug Precipitation in Culture Medium | 1. Low Solubility: Telaprevir is poorly soluble in aqueous solutions. 2. High Final Concentration: The final concentration of Telaprevir in the medium exceeds its solubility limit. | 1. Prepare the final dilutions in pre-warmed culture medium and mix thoroughly. 2. Ensure the final DMSO concentration is sufficient to maintain solubility without causing cytotoxicity. If precipitation persists, consider a lower starting concentration. |
Quantitative Data Summary
Table 1: In Vitro Activity of Telaprevir Against HCV Genotype 1b Replicon Cells
| Parameter | Cell Line | Incubation Time (hours) | Value (µM) |
| IC50 | Huh-7 | 24 | 0.574 |
| 48 | 0.488 | ||
| 72 | 0.210 | ||
| 120 | 0.139 | ||
| Average IC50 | Huh-7 | 48 | 0.354 |
| Average IC90 | Huh-7 | 48 | 0.830 |
Data compiled from references[4][6][8].
Table 2: Cytotoxicity of Telaprevir
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| Huh-7 | 48 | >30 |
| HepG2 | 48 | >30 |
| Hepatocytes | - | 90 |
Data compiled from references[7][8].
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using HCV Replicon Assay
This protocol outlines the steps to determine the 50% effective concentration (EC50) of Telaprevir using a quantitative RT-PCR (qRT-PCR) assay in HCV replicon-harboring cells.
Materials:
-
HCV replicon-containing Huh-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Telaprevir stock solution in DMSO
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents for HCV RNA quantification
Procedure:
-
Cell Seeding: Seed HCV replicon cells in a 96-well plate at a density that will maintain them in the logarithmic growth phase for the duration of the experiment. Incubate for 24 hours.
-
Compound Dilution: Prepare serial dilutions of Telaprevir in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[4]
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Telaprevir. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 48 or 72 hours).[4]
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.[15]
-
qRT-PCR: Quantify the HCV RNA levels using a one-step qRT-PCR assay.[15]
-
Data Analysis: Calculate the percentage of viral replication inhibition for each Telaprevir concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (CC50) using MTT
This protocol describes how to measure the 50% cytotoxic concentration (CC50) of Telaprevir.
Materials:
-
Huh-7 or other desired cell line
-
Complete cell culture medium
-
Telaprevir stock solution in DMSO
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Incubate for 24 hours.
-
Compound Addition: Add serial dilutions of Telaprevir to the wells, mirroring the concentrations used in the antiviral assay. Include a "cells only" control with no inhibitor.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[17]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value by plotting cell viability against the logarithm of the drug concentration.
Visualizations
Caption: Telaprevir's mechanism of action in the HCV replication cycle.
Caption: General workflow for evaluating Telaprevir in cell culture.
Caption: Troubleshooting decision tree for Telaprevir experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid emergence of protease inhibitor resistance in hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro phenotypic characterization of hepatitis C virus NS3 protease variants observed in clinical studies of telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Telaprevir (LY570310; VX-950; MP424) | HCV Protease inhibitor | HCV NS3-4A serine protease inhibitor | CAS 402957-28-2 | Buy Telaprevir (LY570310; VX-950; MP424) from Supplier InvivoChem [invivochem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Telaprevir Off-Target Effects in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Telaprevir (B1684684) in various in vitro assays. While Telaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, its chemical properties can lead to interference with common experimental readouts, potentially generating misleading data.[1][2] This guide offers strategies to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Telaprevir?
Telaprevir is a potent, reversible, and covalent inhibitor of the HCV NS3/4A serine protease.[1][3] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[4] By binding to the active site of the protease, Telaprevir blocks this process, thereby inhibiting viral maturation and proliferation.[1][4]
Q2: What are the known off-target effects of Telaprevir that can interfere with assays?
Telaprevir is known to have several off-target effects that can impact in vitro assays:
-
Inhibition of Cytochrome P450 3A4 (CYP3A4): Telaprevir is both a substrate and a potent inhibitor of CYP3A4, a key enzyme in drug metabolism.[5][6][7][8] This can lead to skewed results in assays involving CYP3A4 activity or metabolism of other compounds.
-
Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): Telaprevir can inhibit the efflux transporters P-gp (ABCB1) and BCRP (ABCG2), which are involved in cellular transport.[9] This can alter the intracellular concentration of Telaprevir or other co-administered compounds in cell-based assays.
-
Non-specific Binding: Due to its hydrophobic nature, Telaprevir can bind non-specifically to plastics, proteins, and other surfaces in an assay, reducing its effective concentration and potentially leading to inaccurate results.[10][11]
-
T-cell Activation: In some instances, Telaprevir has been shown to induce T-cell-mediated immune responses in vitro.[4] This can affect the results of immunology-related assays.
-
Potential for Fluorescence Quenching: Like many small molecules, Telaprevir has the potential to interfere with fluorescence-based assays through quenching, where it reduces the fluorescence intensity of a fluorophore without permanently inactivating it.[12][13][14]
Q3: How can the covalent, reversible nature of Telaprevir binding affect my assay results?
The covalent, yet reversible, binding of Telaprevir to its target protease and potentially to off-target proteins means that the inhibitor-protein complex has a slow dissociation rate.[1][3] This can lead to a time-dependent increase in inhibition.[3] In assays with short incubation times, the full inhibitory effect may not be observed. Conversely, in endpoint assays, the prolonged binding may lead to an overestimation of potency if not properly controlled for.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in biochemical assays.
This issue could be due to non-specific binding of Telaprevir to assay components.
Troubleshooting Steps:
-
Optimize Assay Buffer:
-
Include a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in the assay buffer to reduce hydrophobic interactions between Telaprevir and plastic surfaces.
-
Consider adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL to the buffer. BSA can help to block non-specific binding sites on surfaces and itself, leaving more Telaprevir free in solution.[15][16]
-
-
Use Low-Binding Plates and Tubes:
-
Utilize polypropylene (B1209903) or other low-protein-binding microplates and tubes for preparing and running the assay.[10]
-
-
Pre-incubation and Equilibration:
-
Pre-incubate the assay plate with the complete assay buffer (including detergent and/or BSA) before adding the enzyme and Telaprevir to block non-specific binding sites.
-
Allow sufficient time for Telaprevir to reach equilibrium in the assay solution before initiating the reaction.
-
Experimental Protocol: Assessing and Mitigating Non-Specific Binding
-
Prepare serial dilutions of Telaprevir in your standard assay buffer and in an optimized buffer containing 0.01% Tween-20 and 0.5 mg/mL BSA.
-
Add the Telaprevir dilutions to both standard and low-binding 96-well plates.
-
Incubate for the duration of your standard assay protocol.
-
Carefully remove the solutions and quantify the concentration of Telaprevir in each well using a validated analytical method (e.g., LC-MS/MS).
-
Compare the measured concentrations to the nominal concentrations to determine the extent of loss due to non-specific binding under each condition.
Issue 2: Unexpected results in cell-based assays (e.g., altered cell viability, unexpected signaling pathway activation).
These effects could be due to Telaprevir's inhibition of CYP3A4 or P-gp, or its potential to activate T-cells.
Troubleshooting Steps for CYP3A4 and P-gp Inhibition:
-
Select Appropriate Cell Lines:
-
If possible, use cell lines with low or no expression of CYP3A4 and P-gp to minimize off-target effects.
-
Alternatively, use parental cell lines and cell lines overexpressing these proteins to quantify the contribution of these transporters to the observed effects.
-
-
Include Control Inhibitors:
-
Dose-Response Analysis:
-
Perform a careful dose-response analysis. The IC50 for off-target effects should ideally be significantly higher than the EC50 for the on-target activity.
-
Troubleshooting Steps for T-cell Activation:
-
Use Appropriate Controls:
-
Include a vehicle-only control (e.g., DMSO) at the same concentration used for Telaprevir.
-
Use a known T-cell activator (e.g., phytohemagglutinin) as a positive control.
-
-
Measure Specific Markers of T-cell Activation:
-
Analyze the expression of activation markers (e.g., CD69, CD25) on T-cells by flow cytometry.
-
Measure the secretion of cytokines (e.g., IFN-γ, IL-2) using ELISA or multiplex assays.
-
Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay
This protocol assesses the potential of Telaprevir to inhibit P-gp using a fluorescent substrate.
-
Cell Culture: Culture a P-gp overexpressing cell line (e.g., MDCK-MDR1) and the parental cell line (MDCK) on permeable supports until a confluent monolayer is formed.
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Add transport buffer containing a fluorescent P-gp substrate (e.g., Rhodamine 123) to the apical side of the monolayer.
-
To the basolateral side, add transport buffer containing either vehicle (DMSO), a known P-gp inhibitor (e.g., 50 µM Verapamil), or varying concentrations of Telaprevir.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Measurement: Measure the fluorescence in the basolateral and apical chambers. An increase in fluorescence in the basolateral chamber in the presence of Telaprevir indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B) and determine the IC50 value for Telaprevir's inhibition of P-gp.
Issue 3: Interference in Luciferase or Fluorescence-Based Assays.
Telaprevir may directly inhibit the luciferase enzyme or quench the fluorescent signal.
Troubleshooting Steps:
-
Run a Cell-Free Counter-Screen:
-
Use an Orthogonal Assay:
-
Confirm your findings using a different detection method that is not based on luciferase or the specific fluorophore. For example, if you are using a luciferase reporter gene assay, you could validate your results using qPCR to measure mRNA levels of the target gene.[20]
-
-
Pre-Read the Plate:
-
For fluorescence assays, read the plate containing Telaprevir before adding the final reagent that generates the signal. This can help identify any intrinsic fluorescence of the compound.
-
Experimental Protocol: Luciferase Inhibition Counter-Screen
-
Prepare a reaction buffer containing the luciferase substrate (e.g., luciferin) and ATP.
-
Add purified luciferase enzyme to the buffer.
-
Add either vehicle (DMSO) or varying concentrations of Telaprevir to the reaction mixture.
-
Measure the luminescence immediately and at several time points.
-
A decrease in luminescence in the presence of Telaprevir indicates direct inhibition of the luciferase enzyme.
Quantitative Data Summary
| Off-Target Protein | Assay Type | Substrate | IC50 of Telaprevir | Reference |
| CYP3A4 | In vitro human liver microsomes | Midazolam | 3.3 µmol/L | [5] |
| P-glycoprotein (P-gp) | Vesicle transport assay | N-methylquinidine | ~7 µmol/L | [9] |
| BCRP | Vesicle transport assay | Estrone-3-sulfate, Methotrexate | ~30 µmol/L | [9] |
Visualizations
Caption: Troubleshooting workflow for Telaprevir off-target effects.
Caption: Potential pathway for Telaprevir-induced T-cell activation.
Caption: Experimental workflow for P-glycoprotein inhibition assay.
References
- 1. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of telaprevir, a new protease inhibitor, for difficult-to-treat patients with genotype 1 chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Telaprevir may induce adverse cutaneous reactions by a T cell immune-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Managing drug‐drug interactions with boceprevir and telaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Telaprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical interaction of anti-HCV telaprevir with the ABC transporters P-glycoprotein and breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening assay of hepatitis C virus helicase inhibitors using fluorescence-quenching phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Telaprevir in Experimental Solutions
Welcome to the technical support center for Telaprevir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Telaprevir in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with Telaprevir in solutions?
A1: The main stability challenges with Telaprevir are its low aqueous solubility and its susceptibility to degradation through epimerization. Telaprevir is practically insoluble in water (0.0047 mg/mL)[1]. In solution, it can undergo epimerization at the chiral center adjacent to the α-ketoamide, converting to its less active R-diastereomer, VRT-127394[2]. This interconversion is influenced by the pH of the medium[2].
Q2: What is the recommended solvent for preparing Telaprevir stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Telaprevir. It is highly soluble in DMSO, with concentrations of up to 136 mg/mL (approximately 200 mM) being achievable. For consistent results, it is crucial to use anhydrous, high-purity DMSO, as moisture can reduce solubility.
Q3: How should I store Telaprevir as a solid and in stock solutions?
A3: As a solid powder, Telaprevir should be stored at -20°C for long-term stability[3]. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to one year, and at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes[4].
Q4: My Telaprevir precipitates when I dilute my DMSO stock into aqueous media. What can I do to prevent this?
A4: This is a common issue due to the low aqueous solubility of Telaprevir. Here are several strategies to mitigate precipitation:
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the Telaprevir stock can help maintain solubility.
-
Use rapid mixing: Add the DMSO stock solution drop-wise into the aqueous medium while gently vortexing or swirling to ensure rapid dispersal and avoid localized high concentrations that can trigger precipitation[5].
-
Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions. For example, first dilute the high-concentration DMSO stock into a smaller volume of serum-free medium, mix thoroughly, and then add this to your final culture volume[6].
-
Maintain a sufficient final DMSO concentration: While high concentrations of DMSO can be toxic to cells, maintaining a final concentration of 0.1% to 0.5% can help keep Telaprevir in solution. The tolerance of your specific cell line to DMSO should be determined empirically[7].
-
Utilize serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to Telaprevir and help maintain its solubility. If your experiment allows, diluting the compound into a serum-containing medium can be effective[7].
Q5: How does pH affect the stability of Telaprevir in aqueous solutions?
A5: The epimerization of Telaprevir to its less active R-diastereomer is pH-dependent. Acidic conditions can help to stabilize Telaprevir by reducing the rate of this interconversion. For analytical purposes in plasma samples, acidification with formic or citric acid is a common practice to stabilize the diastereomers[2]. For experimental buffers, maintaining a slightly acidic to neutral pH may be beneficial, although specific quantitative data on the stability of Telaprevir across a wide pH range in common laboratory buffers is limited.
Troubleshooting Guides
Issue 1: Precipitation of Telaprevir in Cell Culture Media
| Symptom | Possible Cause | Troubleshooting Steps |
| Immediate precipitation upon dilution of DMSO stock into aqueous media. | Low aqueous solubility of Telaprevir; final concentration exceeds solubility limit. | - Lower the final working concentration of Telaprevir. - Pre-warm the cell culture medium to 37°C before adding the stock solution. - Add the DMSO stock drop-wise while vigorously mixing the medium. - Perform serial dilutions in the medium instead of a single large dilution[6]. |
| The solution becomes cloudy over time in the incubator. | Compound instability at 37°C or interaction with media components. | - Prepare fresh working solutions immediately before use. - If possible, include serum in the medium, as serum proteins can help stabilize the compound[7]. - Evaluate the stability of Telaprevir in your specific medium over the time course of your experiment. |
| Crystalline precipitate observed in the culture vessel. | Evaporation of the medium leading to increased compound concentration. | - Ensure proper humidification of the incubator. - Use sealed culture flasks or plates to minimize evaporation. |
Issue 2: Inconsistent or Lower-Than-Expected Activity in Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over the duration of the experiment. | Degradation of Telaprevir in the experimental solution. | - Prepare fresh working solutions from a frozen DMSO stock for each experiment. - Minimize the time the working solution is kept at room temperature or 37°C. - If the experimental buffer is at a neutral or slightly alkaline pH, consider if a slightly more acidic buffer is compatible with your assay to reduce epimerization. |
| High variability in results between replicate experiments. | Inconsistent preparation of working solutions or precipitation. | - Ensure complete dissolution of the solid Telaprevir in DMSO when preparing the stock solution. Use of a vortex mixer or sonication may be necessary. - Visually inspect the final working solution for any signs of precipitation before adding it to the assay. - Follow a standardized and consistent protocol for preparing and diluting the compound. |
Data Presentation
Table 1: Solubility of Telaprevir in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 136 mg/mL (~200 mM) | [8] |
| Water | 0.0047 mg/mL | [1] |
| Ethanol | Insoluble | [9] |
Table 2: Recommended Storage Conditions for Telaprevir Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Reference |
| Stock Solution | DMSO | -80°C | Up to 1 year | [4] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [4] |
| Working Solution | Aqueous Buffer/Medium | N/A | Prepare fresh for each use | Best Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Telaprevir Stock Solution in DMSO
Materials:
-
Telaprevir solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) to maintain sterility.
-
Weighing Telaprevir: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of Telaprevir powder into the vial. For 1 mL of a 10 mM solution, you will need approximately 6.8 mg of Telaprevir (Molecular Weight: 679.85 g/mol ).
-
Dissolving in DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the Telaprevir powder.
-
Solubilization: Securely cap the vial and vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming to 37°C or brief sonication can be used to aid solubilization[6].
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[4].
Protocol 2: Preparation of a Telaprevir Working Solution in Cell Culture Medium
Materials:
-
10 mM Telaprevir stock solution in DMSO
-
Sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Pre-warm the cell culture medium to the experimental temperature (typically 37°C).
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM Telaprevir stock solution at room temperature.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the Telaprevir DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent precipitation[5]. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Final Mixing: Continue to mix the solution for another 30 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize degradation.
Mandatory Visualizations
Caption: Mechanism of action of Telaprevir in inhibiting HCV replication.
Caption: Recommended workflow for preparing Telaprevir solutions.
Caption: Decision tree for troubleshooting Telaprevir precipitation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Investigating Telaprevir Drug-Drug Interactions In Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating Telaprevir drug-drug interactions in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Telaprevir drug-drug interactions (DDIs) observed in vitro?
A1: In vitro studies have established that Telaprevir is both a substrate and a potent inhibitor of Cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp/ABCB1).[1] Therefore, the primary mechanisms for Telaprevir's DDIs are the inhibition of these two key pathways, which can lead to altered pharmacokinetics of co-administered drugs that are substrates of CYP3A4 or P-gp. Telaprevir is also a substrate for P-gp and has been shown to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).
Q2: What are the reported in vitro IC50 and Ki values for Telaprevir's inhibition of key enzymes and transporters?
A2: The inhibitory potency of Telaprevir has been characterized in various in vitro systems. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are crucial for predicting the clinical relevance of DDIs. Below is a summary of reported values.
Q3: Which in vitro experimental systems are most suitable for studying Telaprevir's DDI potential?
A3: The choice of in vitro system is critical for obtaining reliable data. For studying CYP3A4 inhibition, human liver microsomes (HLMs) are a widely accepted and robust model.[2][3] For investigating P-gp and BCRP inhibition, inside-out membrane vesicles expressing these transporters are a suitable cell-free system.[4] Cell-based assays using polarized cell lines like Caco-2 or MDCK cells transfected with the specific transporter can also be employed to assess transport inhibition.
Q4: How can I distinguish between CYP3A4- and P-gp-mediated interactions in my in vitro experiments?
A4: Differentiating between these two mechanisms is a common challenge due to overlapping substrate specificities. A recommended approach involves using a combination of specific inhibitors and experimental systems. For instance, you can assess the transport of a dual substrate in the presence of a specific CYP3A4 inhibitor (e.g., ketoconazole) versus a specific P-gp inhibitor (e.g., verapamil) in a Caco-2 cell monolayer. This allows for the relative contribution of each pathway to be determined.
Data Presentation
Table 1: In Vitro Inhibition of Drug Transporters by Telaprevir
| Transporter | Probe Substrate | Experimental System | IC50 (µM) | Reference |
| P-glycoprotein (P-gp) | Vinblastine | Membrane Vesicles | ~7 | [5] |
| Breast Cancer Resistance Protein (BCRP) | [¹²⁵I]-IAAP | Membrane Vesicles | ~30 | [5] |
| OATP1B1 | Pitavastatin | Human Hepatocytes | 3.4 ± 0.9 | [6] |
| OATP1B3 | Atorvastatin | Human Hepatocytes | 4.1 ± 0.9 | [6] |
Table 2: In Vitro Inhibition of CYP3A4 by Telaprevir
| Probe Substrate | Experimental System | Ki (µM) | Inhibition Type | Reference |
| Testosterone | Human Liver Microsomes | ~0.5 | Competitive | [7] |
| Midazolam | Human Liver Microsomes | Not explicitly stated, but potent inhibition observed | - | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP3A4 Inhibition in Human Liver Microsomes
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Telaprevir for CYP3A4-mediated metabolism using a probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
Telaprevir
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CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS for analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Telaprevir in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Telaprevir in the incubation buffer.
-
Prepare the probe substrate solution in the incubation buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to the potassium phosphate buffer.
-
Add the various concentrations of Telaprevir or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate.
-
Start the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a predetermined incubation time (e.g., 10-30 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each Telaprevir concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Telaprevir concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: P-glycoprotein Vesicular Transport Inhibition Assay
This protocol describes how to determine the IC50 of Telaprevir for the inhibition of P-gp-mediated transport using inside-out membrane vesicles.
Materials:
-
P-gp-overexpressing membrane vesicles
-
Control membrane vesicles (without P-gp)
-
Telaprevir
-
P-gp probe substrate (e.g., N-methylquinidine, vinblastine)
-
ATP and AMP solutions
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Assay buffer (e.g., Tris-sucrose buffer, pH 7.4)
-
Scintillation fluid (if using a radiolabeled substrate)
-
Filter plates and vacuum manifold
-
Scintillation counter or LC-MS/MS
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Telaprevir in a suitable solvent.
-
Prepare serial dilutions of Telaprevir in the assay buffer.
-
Prepare the probe substrate solution in the assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the membrane vesicle suspension (P-gp or control).
-
Add the various concentrations of Telaprevir or vehicle control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the transport reaction by adding the probe substrate and either ATP (to measure active transport) or AMP (as a negative control).
-
-
Reaction Termination:
-
After a short incubation period (e.g., 2-5 minutes), stop the reaction by adding ice-cold wash buffer.
-
-
Vesicle Collection and Lysis:
-
Rapidly filter the incubation mixture through a filter plate using a vacuum manifold to trap the vesicles.
-
Wash the filters with ice-cold wash buffer to remove untransported substrate.
-
Lyse the vesicles on the filter to release the trapped substrate.
-
-
Quantification:
-
Quantify the amount of probe substrate in the vesicle lysate using either scintillation counting (for radiolabeled substrates) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP controls from the ATP-containing samples.
-
Determine the percent inhibition of ATP-dependent transport at each Telaprevir concentration.
-
Plot the percent inhibition against the logarithm of the Telaprevir concentration and determine the IC50 value.
-
Troubleshooting Guides
Table 3: Troubleshooting for In Vitro CYP3A4 Inhibition Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors, inconsistent incubation times, microsomal protein aggregation. | Use calibrated pipettes, ensure consistent timing for all steps, gently vortex microsomal suspension before use. |
| Low metabolic activity | Poor quality or improperly stored microsomes, inactive NADPH regenerating system. | Use a new lot of microsomes, verify the activity of the NADPH regenerating system with a positive control substrate. |
| Inconsistent IC50 values | Substrate or inhibitor instability, non-specific binding to the plate. | Assess compound stability in the assay buffer, use low-binding plates, consider adding a low concentration of BSA. |
| Incomplete inhibition at high concentrations | Low solubility of Telaprevir, presence of other metabolizing enzymes in HLM. | Check the solubility of Telaprevir in the final incubation volume, consider using recombinant CYP3A4 to confirm specific inhibition.[8] |
Table 4: Troubleshooting for In Vitro P-gp Inhibition Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background (AMP) signal | Non-specific binding of the probe substrate to vesicles or filters, inefficient washing. | Increase the number of wash steps, optimize the wash buffer composition, use pre-soaked filters. |
| Low ATP-dependent transport | Inactive vesicles, suboptimal ATP concentration. | Use a new batch of vesicles, confirm vesicle activity with a known potent substrate, optimize ATP concentration. |
| Poor IC50 curve fit | Inappropriate inhibitor concentration range, compound insolubility. | Perform a wider range of inhibitor concentrations, verify the solubility of Telaprevir in the assay buffer. |
| Discrepancy with cell-based assays | Differences in transporter conformation, presence of other transporters in cells. | Acknowledge the inherent differences between systems; vesicle assays provide a more direct measure of interaction with the transporter.[4] |
Mandatory Visualizations
Caption: Telaprevir's interaction with CYP3A4 and P-gp in the intestine and liver.
Caption: Experimental workflow for determining CYP3A4 inhibition IC50.
Caption: Logical troubleshooting workflow for inconsistent in vitro DDI data.
References
- 1. Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. xenotech.com [xenotech.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Telaprevir Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals working with Telaprevir (B1684684). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Telaprevir?
A1: Telaprevir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] This enzyme is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins, which are essential for viral replication. By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby inhibiting viral replication.
Q2: In which experimental systems is Telaprevir typically evaluated?
A2: Telaprevir's antiviral activity is commonly assessed in two main in vitro systems:
-
HCV Replicon Assays: These are cell-based assays that use human hepatoma cell lines (e.g., Huh-7) containing a subgenomic HCV RNA that replicates autonomously. These replicons often contain a reporter gene (e.g., luciferase) to quantify viral replication.[1]
-
NS3/4A Protease Inhibition Assays: These are biochemical assays that directly measure the ability of Telaprevir to inhibit the enzymatic activity of purified recombinant NS3/4A protease.[2][3]
Q3: What are the primary reasons for observing variability in Telaprevir IC50 or EC50 values?
A3: Variability in potency measurements can arise from several factors, including:
-
HCV Genotype and Subtype: Telaprevir has different potencies against different HCV genotypes.
-
Resistance Mutations: The emergence of specific amino acid substitutions in the NS3 protease can significantly reduce the susceptibility of the virus to Telaprevir.
-
Experimental Assay Conditions: Variations in cell culture conditions, reagent quality, and protocol adherence can lead to inconsistent results.
-
Drug Solubility and Formulation: As a poorly soluble compound, improper handling and formulation of Telaprevir can affect its effective concentration in assays.
Q4: How should I prepare Telaprevir for in vitro experiments?
A4: Telaprevir is sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Inconsistent Results in HCV Replicon Assays
Problem: High variability in reporter gene signal (e.g., luciferase activity) or inconsistent EC50 values for Telaprevir.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure Huh-7 replicon cells are healthy, in the exponential growth phase, and within a low passage number. High passage numbers can lead to genetic drift and altered permissiveness to HCV replication. |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density in each well. Uneven cell distribution can lead to significant variability. |
| Edge Effects in Multi-Well Plates | The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and avoid using them for experimental samples.[4] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and gene expression, leading to unreliable results. |
| Reagent Variability | Use high-quality, fresh reagents. Aliquot and store reagents according to the manufacturer's instructions to avoid degradation. |
| Incomplete Solubilization of Telaprevir | Ensure that the Telaprevir stock solution is fully dissolved in DMSO before diluting it in the aqueous assay medium. Visually inspect for any precipitation. |
Guide 2: Discrepancies in NS3/4A Protease Inhibition Assays
Problem: Inconsistent IC50 values or high background signal in your FRET-based protease assay.
| Potential Cause | Recommended Solution |
| Enzyme Activity | Ensure the purified NS3/4A protease is active and used at a consistent concentration. Enzyme activity can degrade over time, even when stored at -80°C. Perform a control experiment to check the enzyme's specific activity before each assay. |
| Substrate Quality | Use a high-quality, purified FRET peptide substrate. Substrate degradation can lead to a high background signal. |
| Incorrect Assay Buffer Composition | The composition of the assay buffer (pH, salt concentration, detergents) is critical for optimal enzyme activity. Ensure the buffer is prepared correctly and consistently. |
| Compound Interference with FRET Signal | Some compounds can absorb light at the excitation or emission wavelengths of the FRET pair, leading to signal quenching or autofluorescence. Run a control with Telaprevir in the absence of the enzyme to check for interference. |
| Incubation Times | Standardize the pre-incubation time of the enzyme with Telaprevir and the reaction time after substrate addition. Telaprevir is a slow-binding inhibitor, so a pre-incubation step is often necessary to reach equilibrium.[4] |
Guide 3: High Cytotoxicity Observed
Problem: Telaprevir appears to be toxic to the host cells at concentrations close to its effective antiviral concentration.
| Potential Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your assay is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity. |
| Off-Target Effects | While Telaprevir is a specific NS3/4A protease inhibitor, high concentrations may lead to off-target effects. If cytotoxicity is a concern, consider using a different cytotoxicity assay that measures a different cellular parameter (e.g., LDH release vs. metabolic activity). |
| Incorrect Assay Interpretation | In assays like the MTT assay, a decrease in signal may not always be due to cell death but could be a result of reduced metabolic activity. Confirm cytotoxicity with a method that measures membrane integrity, such as the LDH release assay. |
| High Background in Cytotoxicity Assay | High background can be caused by contaminated reagents, compound interference with the assay chemistry, or components in the cell culture medium (e.g., phenol (B47542) red).[4] Use appropriate controls, including a no-cell control and a compound-only control. |
Data Presentation
Table 1: Telaprevir IC50 Values Against Wild-Type and Resistant HCV NS3/4A Protease
| HCV Genotype/Subtype | NS3 Mutation | IC50 (nM) | Fold Change vs. Wild-Type |
| 1a | Wild-Type | 70 | 1 |
| 1a | V36A/G/L/M | 110 - 444 | 1.7 - 6.9 |
| 1a | T54A | 749 | 11.7 |
| 1a | T54S | 120 | 1.9 |
| 1a | R155G/I/K/L/M/S/T | 275 - 1,050 | 4.3 - 16.4 |
| 1a | A156S | 1,400 | 21.9 |
| 1a | A156I/T/V | 12,500 - 50,000 | 195 - 781 |
| 1b | Wild-Type | 130 | 1 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme. Data compiled from multiple sources.[5]
Table 2: Telaprevir EC50 Values in HCV Replicon Assays
| HCV Genotype/Subtype | NS3 Mutation | EC50 (µM) | Fold Change vs. Wild-Type |
| 1b | Wild-Type | 0.354 | 1 |
| 1b | V36A | 3.2 | 9 |
| 1b | T54A | 8.5 | 24 |
| 1b | A156S | 10.3 | 29 |
| 1b | A156T | >100 | >282 |
Note: EC50 values are dependent on the specific replicon system and cell line used. Data is representative.[6]
Experimental Protocols
HCV NS3/4A Protease FRET Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Telaprevir against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM Tris, pH 7.5, 5% glycerol, 5 mM TCEP, 6 mM LDAO
-
Telaprevir stock solution in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Telaprevir in assay buffer. The final DMSO concentration should be consistent across all wells.
-
Add 5 µL of diluted Telaprevir or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 40 µL of 5 nM NS3/4A protease solution to each well.
-
Incubate the plate at room temperature for 90 minutes to allow for inhibitor binding.[4]
-
Initiate the reaction by adding 5 µL of 100 nM FRET substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 530 nm) kinetically over 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of Telaprevir.
-
Plot the percent inhibition versus the logarithm of the Telaprevir concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HCV Replicon Assay
Objective: To determine the in vitro antiviral activity of Telaprevir in a cell-based HCV replication model.
Materials:
-
Huh-7 cells harboring a luciferase-reported HCV replicon
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
Telaprevir stock solution in DMSO
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of Telaprevir in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Telaprevir. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Plot the percentage of luciferase activity (relative to the vehicle control) against the logarithm of the Telaprevir concentration and fit the data to determine the EC50 value.
MTT Cytotoxicity Assay
Objective: To assess the potential cytotoxicity of Telaprevir on the host cells.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
Complete cell culture medium
-
Telaprevir stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear, flat-bottom 96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same serial dilutions of Telaprevir as used in the replicon assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the same duration as the replicon assay (48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the Telaprevir concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Telaprevir Metabolites in In Vitro Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro characterization of telaprevir (B1684684) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major in vitro metabolites of telaprevir?
A1: In in vitro systems, the primary metabolites of telaprevir are its R-diastereomer, VRT-127394, and pyrazinoic acid.[1] The R-diastereomer is formed through epimerization and is approximately 30-fold less active than the parent compound.[2]
Q2: Which enzyme is primarily responsible for the metabolism of telaprevir in vitro?
A2: Cytochrome P450 3A4 (CYP3A4) is the major enzyme involved in the metabolism of telaprevir.[3][4] In addition to CYP3A4, other enzymes such as aldo-keto reductases may also play a role in its metabolism.[1]
Q3: What are the common in vitro systems used to study telaprevir metabolism?
A3: Common in vitro systems for studying telaprevir metabolism include human liver microsomes (HLMs), hepatocytes, and recombinant human CYP enzymes. HLMs are a primary choice for studying CYP-mediated metabolism, while hepatocytes provide a more complete picture of metabolism, including conjugation reactions.
Q4: Is telaprevir an inhibitor of CYP enzymes?
A4: Yes, telaprevir is an inhibitor of CYP3A4.[5][6][7] This is a critical consideration for potential drug-drug interactions when co-administering telaprevir with other drugs that are substrates of CYP3A4.
Troubleshooting Guides
Issue 1: High Variability in Metabolite Quantification
Possible Causes:
-
Epimerization of Telaprevir: Telaprevir can interconvert with its less active R-diastereomer (VRT-127394) in solution. This equilibrium can be influenced by pH and temperature, leading to inconsistent quantification.
-
Metabolite Instability: Telaprevir metabolites may not be stable under the incubation or sample storage conditions.
-
Matrix Effects in LC-MS/MS Analysis: Components of the in vitro matrix (e.g., buffers, proteins) can interfere with the ionization of the analytes, leading to suppression or enhancement of the signal.[8]
Solutions:
-
Sample Acidification: To stabilize the diastereomers, acidify plasma samples with formic acid immediately after collection and before freezing.[9]
-
Internal Standards: Use stable isotope-labeled internal standards for both telaprevir and its R-diastereomer to normalize for variability during sample preparation and analysis.[9]
-
Matrix-Matched Calibration Curves: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.
-
Thorough Sample Clean-up: Employ effective sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components.[8]
Issue 2: Poor Chromatographic Separation of Diastereomers
Possible Cause:
-
Suboptimal LC Conditions: The chromatographic method may not have sufficient resolution to separate telaprevir from its R-diastereomer, VRT-127394.
Solutions:
-
Column Selection: Utilize a high-resolution column, such as a Waters XBridge™ BEH Shield C18 column, which has been shown to be effective for separating these diastereomers.[9]
-
Mobile Phase Optimization: Carefully optimize the mobile phase composition and gradient to achieve baseline separation. An isocratic mobile phase of water:acetonitrile (B52724):isopropanol (50:45:5) with 1% ammonia (B1221849) has been successfully used.[9]
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve peak shape and resolution.
Issue 3: Low Metabolite Yield
Possible Causes:
-
Low Enzyme Activity: The metabolic activity of the in vitro system (e.g., microsomes) may be compromised due to improper storage or handling.
-
High Protein Binding: Telaprevir is moderately protein-bound (59-76%).[3][10] High protein binding in the incubation mixture can reduce the free fraction of the drug available for metabolism.
-
Inappropriate Cofactor Concentration: The concentration of necessary cofactors (e.g., NADPH for CYP enzymes) may be limiting.
Solutions:
-
Enzyme Quality Control: Ensure the quality and activity of the enzyme source by following the supplier's storage and handling instructions and by running positive controls with known substrates.
-
Consider Protein Binding: When using systems containing protein, such as hepatocytes or plasma, the interpretation of metabolic rates should account for the unbound fraction of telaprevir.
-
Optimize Cofactor Concentrations: Ensure that the concentration of cofactors like NADPH is not rate-limiting. A regenerating system for NADPH is often used in microsomal incubations.
Experimental Protocols
Protocol 1: Determination of Telaprevir Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of telaprevir when incubated with human liver microsomes.
Materials:
-
Telaprevir
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of telaprevir in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer and the HLM suspension. Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the telaprevir working solution to the wells. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity. Typical telaprevir concentrations for such assays are in the range of 1-10 µM.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of telaprevir remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of telaprevir that causes 50% inhibition of CYP3A4 activity.
Materials:
-
Telaprevir
-
Human Liver Microsomes or recombinant CYP3A4
-
A specific CYP3A4 probe substrate (e.g., midazolam)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare serial dilutions of telaprevir.
-
In a 96-well plate, add buffer, microsomes (or recombinant enzyme), and the telaprevir dilutions. Pre-incubate at 37°C.
-
Add the CYP3A4 probe substrate (e.g., midazolam) to all wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that ensures linear metabolite formation.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and transfer the supernatant for LC-MS/MS analysis.
-
Quantify the formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam).
-
Plot the percent inhibition of metabolite formation against the log of the telaprevir concentration to determine the IC50 value.
Data Presentation
Table 1: In Vitro Metabolism of Telaprevir in Human Liver Microsomes
| Parameter | Value | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | [3][4] |
| Major Metabolites | VRT-127394 (R-diastereomer), Pyrazinoic Acid | [1] |
| In Vivo Cmax Ratio (Telaprevir:VRT-127394) | ~3:1 | [5] |
| CYP3A4 Inhibition (IC50) | 2.8 - 19 µM | [5] |
Note: Specific quantitative data on the formation rates of individual metabolites in vitro are often proprietary. The in vivo ratio is provided for context.
Visualizations
Telaprevir Metabolic Pathway
References
- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Telaprevir: an oral protease inhibitor for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Managing drug‐drug interactions with boceprevir and telaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Telaprevir-Induced Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Telaprevir (B1684684). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected cytotoxicity in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Is Telaprevir expected to be cytotoxic to my cell line?
A1: Telaprevir's primary mechanism of action is the inhibition of the hepatitis C virus (HCV) NS3/4A serine protease, which is essential for viral replication.[1][2] In commonly used liver cell lines for HCV research, such as Huh-7 and HepG2, Telaprevir generally exhibits no significant cytotoxicity at concentrations effective against the virus (IC50 is approximately 0.35 µM).[3] However, cytotoxicity can be cell-line specific and dependent on the concentration and duration of exposure.
Q2: I am observing high cytotoxicity at concentrations where Telaprevir should be non-toxic. What are the potential causes?
A2: Unexpectedly high cytotoxicity can stem from several factors:
-
Off-Target Effects: In some cell types, Telaprevir can induce apoptosis through off-target mechanisms. For instance, in ERα-positive breast cancer cells, Telaprevir has been shown to interfere with the IGF1-R/AKT/FOXA1 signaling pathway, leading to caspase-dependent apoptosis.[4]
-
Solvent Toxicity: Telaprevir is often dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤ 0.5%). Always include a vehicle-only control in your experiments.[5]
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to Telaprevir or its off-target effects. It is crucial to determine the 50% cytotoxic concentration (CC50) for your experimental system.
-
Suboptimal Cell Health: Cells that are unhealthy, at a high passage number, or overly confluent may be more susceptible to drug-induced stress and cytotoxicity.[5]
-
Compound Stability: Telaprevir may degrade in the culture medium over time, potentially forming byproducts with higher toxicity.[5]
Q3: How can I differentiate between apoptosis and necrosis in my Telaprevir-treated cells?
A3: You can use a combination of assays to distinguish between these two forms of cell death. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Q4: Could Telaprevir be inducing other forms of cellular stress, such as oxidative or endoplasmic reticulum (ER) stress?
A4: While direct evidence for Telaprevir-induced oxidative or ER stress leading to cytotoxicity is limited, these are common mechanisms of drug-induced toxicity.[3][6] HCV infection itself is known to induce both oxidative and ER stress.[7][8] Therefore, it is plausible that in certain contexts, Telaprevir could exacerbate these stress pathways. Monitoring markers of oxidative stress (e.g., reactive oxygen species (ROS) production, glutathione (B108866) levels) and ER stress (e.g., expression of GRP78 and CHOP) can help investigate these possibilities.[6][9]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death Observed After Telaprevir Treatment
If you observe a significant decrease in cell viability after treating your cells with Telaprevir, follow these troubleshooting steps:
| Possible Cause | Troubleshooting Action |
| Incorrect Drug Concentration | 1. Verify all calculations for your stock solution and dilutions. 2. Prepare a fresh stock solution of Telaprevir and repeat the experiment. 3. Consider having the concentration of your stock solution analytically verified. |
| Solvent (e.g., DMSO) Toxicity | 1. Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.5%). 2. Run a vehicle-only control (cells treated with the same concentration of solvent as your highest Telaprevir concentration). |
| Suboptimal Cell Health | 1. Ensure cells are in the logarithmic growth phase and are not overly confluent. 2. Use cells with a low passage number. 3. Routinely check for mycoplasma contamination. |
| Cell Line-Specific Sensitivity | 1. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of Telaprevir for your specific cell line. 2. Consider using a less sensitive cell line if appropriate for your research question. |
| Off-Target Apoptosis Induction | 1. If you suspect apoptosis, perform assays to detect caspase activation (e.g., Caspase-3/7, Caspase-9) and PARP cleavage.[4] 2. Investigate relevant signaling pathways (e.g., IGF1-R/AKT) if your cell line is known to be sensitive to their modulation. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Action |
| Reagent Variability | 1. Use a single, quality-controlled lot of media, serum, and other critical reagents for the duration of a study. 2. Test new batches of reagents before use in critical experiments. |
| Experimental Procedure Variations | 1. Standardize cell seeding density. 2. Ensure consistent incubation times and conditions (temperature, CO2, humidity). 3. Use freshly prepared dilutions of Telaprevir for each experiment. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. 2. Test the solubility of Telaprevir in your culture medium beforehand. |
Data Presentation
Table 1: Reported 50% Cytotoxic Concentration (CC50) of Telaprevir in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | CC50 (µM) | Reference |
| Huh-7 | Human Hepatoma | MTS | 48 hours | > 1 mM (non-significant cytotoxicity) | [3] |
| HepG2 | Human Hepatoma | MTS | 48 hours | > 1 mM (non-significant cytotoxicity) | [3] |
| PBMC | Human Peripheral Blood Mononuclear Cells | MTS | 48 hours | Not specified (non-significant cytotoxicity) | [3] |
| Vero E6 | African Green Monkey Kidney | Crystal Violet | Not specified | 60.86 | [10] |
Note: The cytotoxicity of Telaprevir can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Telaprevir-Induced Apoptosis via Caspase-9 Activation
This protocol describes a method to determine if Telaprevir induces apoptosis in your cell line by measuring the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[4]
Materials:
-
Cells of interest
-
Complete culture medium
-
Telaprevir
-
Caspase-9 activity assay kit (fluorometric or colorimetric)
-
96-well plates (black or clear, depending on the assay kit)
-
Plate reader (fluorometer or spectrophotometer)
-
Staurosporine (positive control for apoptosis)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of Telaprevir concentrations (e.g., 0.1, 1, 10, 20, 50 µM) and a vehicle control (e.g., DMSO). Include a positive control by treating a set of wells with an apoptosis-inducing agent like staurosporine.
-
Incubation: Incubate the plate for a desired time period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
Caspase-9 Assay: Following the incubation, perform the caspase-9 activity assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a caspase-9 substrate that produces a fluorescent or colorimetric signal upon cleavage.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the signal from the Telaprevir-treated wells to the vehicle control to determine the fold-increase in caspase-9 activity.
Mandatory Visualizations
Caption: Telaprevir-induced apoptotic pathway in ERα-positive breast cancer cells.[4]
Caption: A logical workflow for troubleshooting unexpected Telaprevir-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing drug‐drug interactions with boceprevir and telaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antiviral drug telaprevir induces cell death by reducing FOXA1 expression in estrogen receptor α (ERα)‐positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the mitochondrial safety profile of the molnupiravir active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction in hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver-specific loss of glucose-regulated protein 78 perturbs the unfolded protein response and exacerbates a spectrum of liver diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Different Respiratory Viruses on the Oxidative Stress Marker Levels in an In Vitro Model: A Pilot Study | MDPI [mdpi.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Enhancing Telaprevir Bioavailability in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding methods to enhance the oral bioavailability of Telaprevir (B1684684) in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the oral bioavailability of unmodified Telaprevir so low in animal studies?
A1: The low oral bioavailability of Telaprevir is multifactorial, stemming from its inherent physicochemical and metabolic properties. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1][2]
-
Poor Solubility: Telaprevir is poorly soluble in water and has a tendency to crystallize, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[3][4]
-
Metabolic Instability: It is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver.[5][6] This "first-pass metabolism" degrades a significant portion of the drug before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Telaprevir is a substrate for the P-glycoprotein (P-gp) efflux transporter.[7][8] P-gp is an ATP-dependent pump in the intestinal epithelium that actively transports Telaprevir from inside the enterocytes back into the GI lumen, further reducing its net absorption.[9][10]
Q2: We are developing an amorphous solid dispersion (ASD) of Telaprevir, but the drug is recrystallizing during stability testing. What can we do?
A2: Recrystallization is a common challenge with ASDs, as the amorphous state is thermodynamically unstable.[11] Here are some troubleshooting steps:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. Ensure the selected polymer (e.g., HPMC, PVP) has good miscibility with Telaprevir and a high glass transition temperature (Tg) to reduce molecular mobility.[2] Studies have shown that polymers like HPMC and PVP can form hydrogen bonds with Telaprevir, which helps inhibit crystallization.[1][2]
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio. While it may seem counterintuitive, a lower drug load can lead to a more stable formulation with better overall performance.
-
Manufacturing Process: The preparation method (e.g., co-milling, solvent evaporation) can impact the final dispersion's stability.[1] Ensure your process achieves a homogenous, molecular-level dispersion.
-
Moisture Control: ASDs are often sensitive to moisture. Ensure storage conditions are strictly controlled with low humidity, as water can act as a plasticizer, decrease the Tg, and facilitate recrystallization.[11]
Q3: Our Self-Emulsifying Drug Delivery System (SEDDS) for Telaprevir shows high inter-subject variability in our rat pharmacokinetic (PK) study. What are the potential causes?
A3: High variability is a known issue with lipid-based formulations like SEDDS.[12] Potential causes include:
-
Incomplete Emulsification in vivo: The formulation may not be emulsifying quickly or completely upon contact with GI fluids. This can be due to an unoptimized ratio of oil, surfactant, and cosolvent.[13] Re-evaluate the formulation using a ternary phase diagram to ensure it resides in a robust microemulsion region.
-
Food Effects: The amount and type of food in the animal's stomach can significantly alter the in vivo environment, affecting emulsification and absorption.[14] Telaprevir absorption is known to be enhanced by fatty foods.[5] Standardize the fasting and feeding protocol for all animals in the study to minimize this variable.
-
GI Physiology Variability: Natural variations in gastric pH, GI motility, and bile salt concentrations among animals can influence the performance of the SEDDS.
-
Formulation Stability: Check for any signs of phase separation or drug precipitation in the SEDDS formulation itself before dosing.
Q4: We are co-administering Telaprevir with Ritonavir (B1064) but not seeing the expected boost in bioavailability. What could be wrong?
A4: Ritonavir is a potent inhibitor of both CYP3A4 and P-gp, and it is often used as a pharmacokinetic enhancer.[15][16] If the boosting effect is suboptimal, consider the following:
-
Dosing Schedule: The timing of administration is crucial. Ensure that Ritonavir is administered either simultaneously with or shortly before Telaprevir to ensure that the inhibitory effect on CYP3A4 and P-gp is maximal when Telaprevir is being absorbed and metabolized.
-
Ritonavir Dose: While low doses of Ritonavir are typically used for boosting, the dose might be insufficient for the specific animal model or metabolic capacity.[17] Review literature for effective doses in your chosen species (e.g., rats, dogs).
-
Formulation and Route: Ensure both drugs are adequately solubilized and administered correctly. Poor absorption of Ritonavir itself will lead to a reduced boosting effect.
-
Unexpected Interactions: Some studies have noted that Ritonavir can, under certain conditions, have complex interactions that may adversely affect the absorption phase of Telaprevir.[18][19]
Comparative Data on Bioavailability Enhancement Strategies
The following table summarizes hypothetical but representative quantitative data from animal studies, illustrating the impact of different formulation strategies on the pharmacokinetics of Telaprevir.
| Formulation Strategy | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unmodified Telaprevir (Suspension) | Sprague-Dawley Rat | 50 | 250 | 1,500 | 100% (Reference) |
| Amorphous Solid Dispersion (with HPMC) | Sprague-Dawley Rat | 50 | 1,100 | 7,800 | ~520% |
| Solid Lipid Nanoparticles (SLNs) | Wistar Rat | 50 | 950 | 8,500 | ~567% |
| SEDDS | Beagle Dog | 30 | 1,500 | 12,000 | ~800% |
| Co-administration with Ritonavir | Sprague-Dawley Rat | 50 (TVR) + 10 (RTV) | 2,200 | 21,000 | ~1400% |
Note: Data are illustrative and compiled for comparative purposes based on typical fold-increases seen with these technologies for BCS Class IV drugs.
Detailed Experimental Protocols
Protocol 1: Preparation of Telaprevir Amorphous Solid Dispersion (ASD) by Co-milling
This protocol is based on methodologies described for preparing ASDs of poorly soluble drugs.[1][2]
-
Materials: Telaprevir, Hydroxypropyl Methylcellulose (HPMC), milling jar, milling balls (e.g., zirconia).
-
Preparation:
-
Accurately weigh Telaprevir and HPMC in a 1:3 drug-to-polymer ratio.
-
Combine the powders in a planetary ball mill jar.
-
Add milling balls to the jar. The ball-to-powder mass ratio should be approximately 10:1.
-
Mill the mixture at a specified speed (e.g., 400 rpm) for a set duration (e.g., 2 hours).
-
Periodically halt the milling process (e.g., every 30 minutes) to scrape the powder from the jar walls and prevent caking.
-
-
Characterization:
-
Confirm the amorphous state of Telaprevir in the final product using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp crystalline peaks in the XRPD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram indicate successful amorphization.
-
Protocol 2: Pharmacokinetic Study in Rats via Oral Gavage
This protocol outlines a standard procedure for an oral PK study in rats.[20][21][22][23]
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (200-250g).
-
Acclimatize animals for at least one week before the study.[22]
-
Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify Telaprevir concentrations in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations (Graphviz DOT Language)
Caption: Experimental workflow for developing and evaluating a novel Telaprevir formulation.
Caption: Mechanism of Ritonavir boosting Telaprevir bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid dispersions of telaprevir with improved solubility prepared by co-milling: formulation, physicochemical characterization, and cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biochemical and pharmacological features of telaprevir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspectos bioquímicos y farmacológicos de telaprevir | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 5. Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telaprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Telaprevir is a substrate and moderate inhibitor of P-glycoprotein, a strong inductor of ABCG2, but not an activator of PXR in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical interaction of anti-HCV telaprevir with the ABC transporters P-glycoprotein and breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HIV and Anti-Hepatitis C Virus Drugs Inhibit P-Glycoprotein Efflux Activity in Caco-2 Cells and Precision-Cut Rat and Human Intestinal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. Pharmacological and therapeutic properties of ritonavir-boosted protease inhibitor therapy in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of ritonavir in the drug interactions between telaprevir and ritonavir-boosted atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. Pharmacokinetic studies [bio-protocol.org]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
- 24. einsteinmed.edu [einsteinmed.edu]
Validation & Comparative
A Head-to-Head Comparison of Telaprevir and Boceprevir: In Vitro Efficacy Against Hepatitis C Virus
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two pioneering direct-acting antiviral agents, Telaprevir and Boceprevir, against the Hepatitis C Virus (HCV). Both drugs are potent inhibitors of the HCV NS3/4A serine protease, a critical enzyme in the viral replication cycle. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key processes.
Mechanism of Action: Targeting the HCV NS3/4A Protease
Telaprevir and Boceprevir are peptidomimetic inhibitors that specifically target the HCV NS3/4A serine protease.[1] This enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins, which are vital for the formation of the viral replication complex. Both Telaprevir and Boceprevir are linear, covalent inhibitors that form a reversible covalent bond with the active site serine (Ser-139) of the NS3 protease, thereby blocking its function and halting viral replication.[1]
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of Telaprevir and Boceprevir has been evaluated in various assays, primarily through enzymatic inhibition assays to determine the inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), and in cell-based HCV replicon assays to determine the half-maximal effective concentration (EC50).
Enzymatic Inhibition Activity
| Drug | Parameter | Value (Genotype 1b) | Reference |
| Telaprevir | IC50 | 130 nM | --INVALID-LINK-- |
| Boceprevir | IC50 | 80 nM | --INVALID-LINK-- |
| Telaprevir | Ki | ~7 nM | --INVALID-LINK-- |
| Boceprevir | Ki | 14 nM | --INVALID-LINK-- |
Cell-Based Antiviral Activity (HCV Replicon Assay)
| Drug | Parameter | Value (Genotype 1) | Reference |
| Telaprevir | IC50 (48h) | 354 nM | --INVALID-LINK-- |
| Boceprevir | EC50 | 200-400 nM | --INVALID-LINK-- |
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay biochemically quantifies the inhibitory activity of compounds against the purified HCV NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a fluorescence resonance energy transfer (FRET) pair (a donor and a quencher fluorophore). In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by the NS3/4A protease, the donor and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Methodology:
-
Reagents and Materials:
-
Recombinant full-length HCV NS3/4A protease (genotype 1b).
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside.
-
Telaprevir and Boceprevir, serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The NS3/4A protease is pre-incubated with varying concentrations of the inhibitors (Telaprevir or Boceprevir) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored kinetically over time (e.g., for 1 hour) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
Principle: Human hepatoma cells (Huh-7) are engineered to harbor a subgenomic HCV replicon. This replicon contains the genetic information necessary for viral RNA replication but lacks the genes for producing infectious virus particles. The replicon is often tagged with a reporter gene, such as luciferase. The level of reporter gene expression directly correlates with the level of HCV RNA replication.
Methodology:
-
Reagents and Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic like G418).
-
Telaprevir and Boceprevir, serially diluted in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
The HCV replicon-containing Huh-7 cells are seeded into 96-well plates and allowed to attach overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of Telaprevir or Boceprevir. A vehicle control (DMSO) is included.
-
The plates are incubated for a defined period (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is often performed to ensure that the observed reduction in luciferase activity is not due to cell death.
-
EC50 values are calculated by plotting the percentage of luciferase activity (relative to the vehicle control) against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of HCV NS3/4A Protease Inhibition.
Caption: Experimental Workflow for the HCV Replicon Assay.
Conclusion
Both Telaprevir and Boceprevir demonstrate potent in vitro activity against the HCV NS3/4A protease and viral replication. The provided data indicates that Boceprevir may have a slight advantage in enzymatic inhibition assays (lower IC50), while their potencies in cell-based replicon assays appear to be in a similar nanomolar range. The detailed experimental protocols and workflows provided in this guide offer a foundation for the consistent and reliable in vitro evaluation of these and other HCV protease inhibitors.
References
Navigating the Landscape of HCV Treatment: A Comparative Guide to Telaprevir's Antiviral Efficacy Across Genotypes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Telaprevir's performance against other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) across different genotypes. The information is supported by experimental data from key clinical trials to aid in understanding the therapeutic landscape and inform future research.
Telaprevir, a first-generation NS3/4A protease inhibitor, marked a significant advancement in the treatment of chronic HCV infection, particularly for genotype 1.[1][2] However, its efficacy varies considerably across different HCV genotypes, and the advent of newer, more potent DAAs has reshaped treatment paradigms.[3][4] This guide offers a detailed comparison of Telaprevir's antiviral effect with alternative therapies, presenting key efficacy data and outlining the experimental methodologies used to generate this evidence.
Comparative Efficacy of Telaprevir and Alternatives
The sustained virologic response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after completion of therapy, is the primary endpoint for assessing the efficacy of HCV treatments. The following tables summarize the SVR rates achieved with Telaprevir-based regimens compared to other DAAs and the former standard of care (Pegylated Interferon and Ribavirin (B1680618) - Peg-IFN/RBV) across various HCV genotypes.
HCV Genotype 1
Genotype 1 is the most common HCV genotype in North America and Western Europe and was the primary target for the development of Telaprevir.[5] Clinical trials demonstrated that Telaprevir in combination with Peg-IFN/RBV significantly improved SVR rates compared to Peg-IFN/RBV alone in both treatment-naïve and treatment-experienced patients.[1][6] However, newer DAAs have shown even higher efficacy with all-oral, interferon-free regimens.
| Treatment Regimen | Duration | Patient Population | SVR Rate (%) | Citations |
| Telaprevir + Peg-IFN/RBV | 24-48 weeks | Treatment-Naïve | 61-75 | [6][7] |
| Telaprevir + Peg-IFN/RBV | 48 weeks | Treatment-Experienced | 52 | [8] |
| Boceprevir + Peg-IFN/RBV | 28-48 weeks | Treatment-Naïve | 63-66 | [9] |
| Boceprevir + Peg-IFN/RBV | 36-48 weeks | Treatment-Experienced | 59-66 | [9] |
| Simeprevir + Peg-IFN/RBV | 24-48 weeks | Treatment-Naïve | 80-81 | [10] |
| Simeprevir + Sofosbuvir (B1194449) | 12 weeks | Treatment-Naïve/-Experienced | 93 | [11] |
| Ledipasvir/Sofosbuvir | 12 weeks | Treatment-Naïve/-Experienced | 95.2-97.4 | [12] |
| Elbasvir/Grazoprevir | 12-16 weeks | Treatment-Naïve/-Experienced | 94-97 | [11] |
| Peg-IFN/RBV (Standard of Care) | 48 weeks | Treatment-Naïve | 41-44 | [6][7] |
HCV Genotype 2
Telaprevir demonstrated some activity against genotype 2, but its efficacy is less pronounced compared to genotype 1.[5][13] The standard of care for genotype 2 has evolved from interferon-based regimens to highly effective all-oral DAA combinations.
| Treatment Regimen | Duration | Patient Population | SVR Rate (%) | Citations |
| Telaprevir + Peg-IFN/RBV | 24 weeks | Treatment-Naïve | Not widely studied, limited data | [13] |
| Sofosbuvir + Ribavirin | 12 weeks | Treatment-Naïve/-Experienced | 79-83 | [1][14] |
| Sofosbuvir/Daclatasvir | 12 weeks | Treatment-Naïve/-Experienced | 96.2 (ITT), 97.4 (PP) | [15] |
| Peg-IFN/RBV (Standard of Care) | 24 weeks | Treatment-Naïve | ~80 | [16] |
HCV Genotype 3
Telaprevir has limited to no significant clinical activity against genotype 3, which is considered one of the more challenging genotypes to treat.[5][13][17] Treatment for genotype 3 has relied on interferon-based regimens for a longer duration, with newer DAA combinations now offering interferon-free options with improved outcomes.
| Treatment Regimen | Duration | Patient Population | SVR Rate (%) | Citations |
| Telaprevir | - | - | Limited to no activity | [13][17] |
| Sofosbuvir + Ribavirin | 24 weeks | Treatment-Naïve | 82-96 | [17] |
| Sofosbuvir + Ribavirin | 12 weeks | Treatment-Experienced (with cirrhosis) | ~20 | [17] |
| Daclatasvir + Sofosbuvir | 12 weeks | Treatment-Naïve | 94-97 | [17] |
| Daclatasvir + Sofosbuvir +/- Ribavirin | 12-16 weeks | Advanced Fibrosis/Cirrhosis | 86-100 | [18][19] |
| Peg-IFN/RBV (Standard of Care) | 24-48 weeks | Treatment-Naïve | 60-70 | [16] |
HCV Genotype 4
Limited data suggests that Telaprevir has some activity against genotype 4, particularly when used in combination with Peg-IFN/RBV.[9][20][21] However, as with other genotypes, newer DAAs have become the preferred treatment options due to higher SVR rates and better tolerability.
| Treatment Regimen | Duration | Patient Population | SVR Rate (%) | Citations |
| Telaprevir + Peg-IFN/RBV | 48 weeks | Treatment-Naïve | Median viral load reduction, SVR not consistently reported | [21] |
| Simeprevir + Peg-IFN/RBV | 24-48 weeks | Treatment-Naïve/-Experienced | Data limited, approved for use | [20] |
| Elbasvir/Grazoprevir | 12-16 weeks | Treatment-Naïve/-Experienced | 97-100 | [11] |
| Peg-IFN/RBV (Standard of Care) | 48 weeks | Treatment-Naïve | ~40-50 | [16] |
Experimental Protocols
The validation of antiviral efficacy in the cited studies relies on standardized and robust experimental methodologies.
HCV RNA Quantification
The primary method for quantifying HCV viral load is the real-time reverse transcription polymerase chain reaction (RT-PCR).[13]
-
Specimen Collection and Processing: Whole blood is collected in EDTA, ACD, or PPT tubes. The blood is then centrifuged to separate the plasma, which is transferred to a sterile tube for storage and analysis.[22] Serum can also be used.[23]
-
RNA Extraction: Viral RNA is extracted from the plasma or serum samples. Automated systems like the COBAS AmpliPrep are often used for this purpose to ensure consistency and minimize contamination.[13]
-
Reverse Transcription and Real-Time PCR: The extracted HCV RNA is first reverse transcribed into complementary DNA (cDNA). This cDNA is then amplified in a real-time PCR instrument. The assay uses specific primers and fluorescently labeled probes that target a conserved region of the HCV genome, typically the 5' untranslated region, allowing for the detection of all major genotypes.[2][24]
-
Quantification: The amount of HCV RNA in the original sample is determined by comparing the amplification cycle at which the fluorescence signal crosses a certain threshold to a standard curve generated from samples with known concentrations of HCV RNA.[3] An internal control is included in each reaction to monitor for PCR inhibition and ensure the validity of the result.[24] The lower limit of detection for these assays is typically around 15-25 IU/mL.[25]
HCV Genotyping and Resistance Testing
Determining the HCV genotype and the presence of resistance-associated substitutions (RASs) is crucial for selecting the appropriate antiviral regimen.
-
Genotyping: HCV genotyping is performed using methods such as RT-PCR followed by sequencing or hybridization with genotype-specific probes. This identifies the specific genotype (e.g., 1a, 1b, 2, 3, etc.) infecting the patient.
-
Resistance Testing: For certain DAAs, testing for specific RASs is recommended before initiating treatment, as their presence can significantly impact treatment outcomes.[26] This is particularly relevant for NS5A inhibitors in genotype 1a and 3 infections.[21][26]
-
Methodology: Resistance testing is typically performed by RT-PCR amplification of the relevant viral gene (e.g., NS3, NS5A) followed by population (Sanger) or deep (next-generation) sequencing.[26]
-
Analysis: The obtained sequence is then compared to a reference sequence to identify amino acid substitutions that are known to confer resistance to specific antiviral drugs. A detection threshold of at least 15% for a RAS is generally considered clinically significant.[26][27] A viral load of at least 1,000 IU/mL is recommended for successful resistance testing.[21]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the antiviral efficacy of a DAA like Telaprevir in a clinical trial setting.
References
- 1. Treatment of HCV genotype 2 with sofosbuvir and ribavirin results in lower sustained virological response rates in real life than expected from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. roboscreen.com [roboscreen.com]
- 3. dna-technology.com [dna-technology.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. biospace.com [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Telaprevir-Based PROVE Studies Show Significantly Higher SVR Rates in Treatment-Naive Genotype 1 Hepatitis C Patients in Half the Time of Current Treatments | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. New Clinical Data Support Broad Profile for Telaprevir in Patients with Genotype 1 Hepatitis C Virus (HCV) Infection | Vertex Pharmaceuticals [investors.vrtx.com]
- 9. Boceprevir: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Open-Label Trial of 12-Week Simeprevir plus Peginterferon/Ribavirin (PR) in Treatment-Naïve Patients with Hepatitis C Virus (HCV) Genotype 1 (GT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatitis C Treatment & Management: Approach Considerations, Interferons and Pegylated Interferons, Interferons and Ribavirin [emedicine.medscape.com]
- 12. A Pragmatic, Randomized Controlled Trial of Oral Antivirals for the Treatment of Chronic Hepatitis C: The PRIORITIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. SVR Rates Slump With Real-world Use of Sofosbuvir-based HCV Regimens | MDedge [ma1.mdedge.com]
- 15. Sofosbuvir‐based therapies in genotype 2 hepatitis C virus cirrhosis: A real‐life experience with focus on ribavirin dose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of hepatitis C virus genotype 3 infection with direct-acting antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daclatasvir, sofosbuvir, and ribavirin for hepatitis C virus genotype 3 and advanced liver disease: A randomized phase III study (ALLY‐3+) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Simeprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Hepatitis C Viral RNA Genotype 3 NS5A Drug Resistance | Quest Diagnostics [questdiagnostics.com]
- 22. 30700- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 1a | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 23. eng.bioneer.com [eng.bioneer.com]
- 24. analytik-jena.co.jp [analytik-jena.co.jp]
- 25. becarispublishing.com [becarispublishing.com]
- 26. hcvguidelines.org [hcvguidelines.org]
- 27. logan.testcatalog.org [logan.testcatalog.org]
A Comparative Guide to Telaprevir and Second-Generation HCV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Telaprevir (B1684684), with second-generation agents in the same class. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of efficacy, safety, resistance profiles, and the evolution of these critical antiviral drugs.
Executive Summary
The advent of direct-acting antivirals (DAAs) revolutionized the treatment of chronic hepatitis C. The first-generation protease inhibitors, including Telaprevir, marked a significant improvement over previous interferon-based therapies. However, their limitations, such as a lower barrier to resistance, significant side effects, and a demanding dosing schedule, spurred the development of second-generation protease inhibitors. These newer agents, including simeprevir (B1263172), grazoprevir (B560101), asunaprevir, and voxilaprevir, have demonstrated improved efficacy, better safety and tolerability profiles, and a higher barrier to resistance. This guide delves into the experimental data that substantiates these advancements.
Mechanism of Action: Targeting the HCV NS3/4A Protease
Both first and second-generation protease inhibitors target the HCV NS3/4A serine protease. This viral enzyme is crucial for the replication of the virus as it cleaves the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex.[1][2][3][4] By binding to the active site of the NS3/4A protease, these inhibitors block this cleavage process, thereby halting viral replication.[4][5]
Comparative Efficacy: Sustained Virologic Response (SVR)
The primary measure of efficacy in HCV treatment is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy.[6] Clinical trials have demonstrated that second-generation protease inhibitors, in combination with other antivirals, generally achieve higher SVR rates than Telaprevir-based regimens, particularly in challenging patient populations.
Table 1: Sustained Virologic Response (SVR12) Rates in Treatment-Naïve Patients (Genotype 1)
| Treatment Regimen | Clinical Trial | SVR12 Rate | Citation(s) |
| Telaprevir + Peg-IFN/RBV | ADVANCE | 75% | [7] |
| Telaprevir + Peg-IFN/RBV | ILLUMINATE | 72% | [8] |
| Simeprevir + Peg-IFN/RBV | QUEST-1 | 80% | [9] |
| Simeprevir + Peg-IFN/RBV | QUEST-2 | 81% | [1] |
| Grazoprevir + Elbasvir | C-WORTHY | 87-98% | [10] |
Table 2: Sustained Virologic Response (SVR12) Rates in Treatment-Experienced Patients (Genotype 1)
| Treatment Regimen | Patient Population | Clinical Trial | SVR12 Rate | Citation(s) |
| Telaprevir + Peg-IFN/RBV | Prior Relapsers | REALIZE | 86% | [11] |
| Telaprevir + Peg-IFN/RBV | Prior Partial Responders | REALIZE | 57% | [11] |
| Telaprevir + Peg-IFN/RBV | Prior Null Responders | REALIZE | 31% | [11] |
| Simeprevir + Peg-IFN/RBV | Prior Relapsers | Japanese Study | 94.3% | [12] |
| Simeprevir + Peg-IFN/RBV | Prior Partial Responders | Japanese Study | 65.0% | [12] |
| Simeprevir + Peg-IFN/RBV | Prior Null Responders | Japanese Study | 33.3% | [12] |
Comparative Safety and Tolerability
A significant advantage of second-generation protease inhibitors over Telaprevir is their improved safety and tolerability profile. Telaprevir-based regimens are associated with a higher incidence of certain adverse events, leading to more frequent dose modifications or treatment discontinuations.
Table 3: Incidence of Key Adverse Events (Genotype 1 Patients)
| Adverse Event | Telaprevir-based Regimen | Simeprevir-based Regimen | Citation(s) |
| Anemia | 36% | 16% | [3][13] |
| Rash | 56% | 27% | [3][14] |
| Severe Rash | 4% | <1% | [3][14] |
| Fatigue | 57% | 40% | [3][15] |
| Headache | 40% | 31% | [3][15] |
| Treatment Discontinuation due to Adverse Events | 8% | 2% | [16] |
Resistance Profiles
The genetic barrier to resistance is a critical factor in the long-term success of antiviral therapy. Second-generation protease inhibitors generally exhibit a higher barrier to resistance compared to Telaprevir.
Telaprevir: Monotherapy with Telaprevir leads to the rapid emergence of resistant variants.[8][17] Key resistance-associated substitutions (RASs) for Telaprevir include V36A/M, T54A/S, R155I/K/M/T, and A156S/T/V.[8][18] The presence of pre-existing resistant variants was detected in 5% to 7% of patients in phase III trials.[8]
Second-Generation Protease Inhibitors: While resistance can still develop, second-generation agents are often active against some of the RASs that confer resistance to Telaprevir.
-
Simeprevir: The Q80K polymorphism, particularly in genotype 1a, can reduce the efficacy of Simeprevir.[15][19] Other key RASs include those at positions 122, 155, and 168.[15]
-
Grazoprevir: Resistance is primarily associated with substitutions at position D168.[20][21]
-
Asunaprevir: For genotype 1a, key RASs include R155K, D168G, and I170T, while for genotype 1b, substitutions at D168 are predominant.[16][22][23][24]
-
Voxilaprevir: In-vitro studies have identified RASs at positions 41, 156, and 168.[25]
Table 4: Key Resistance-Associated Substitutions (RASs) in HCV NS3
| Amino Acid Position | Telaprevir | Simeprevir | Grazoprevir | Asunaprevir | Voxilaprevir |
| V36 | Yes | No | No | No | No |
| Q80 | No | Yes (Q80K) | No | Yes (Q80K) | No |
| R155 | Yes | Yes | Yes | Yes | Yes |
| A156 | Yes | Yes | Yes | Yes | Yes |
| D168 | No | Yes | Yes | Yes | Yes |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the interpretation and replication of findings. Below are summaries of the protocols for pivotal trials of Telaprevir and Simeprevir.
Telaprevir: ADVANCE Trial
-
Objective: To evaluate the efficacy and safety of two Telaprevir-based regimens compared with placebo plus peginterferon alfa-2a and ribavirin (B1680618) in treatment-naïve patients with HCV genotype 1.
-
Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 1,088 treatment-naïve patients with chronic HCV genotype 1 infection.
-
Treatment Arms:
-
T12PR group: Telaprevir (750 mg every 8 hours) + peginterferon alfa-2a + ribavirin for 12 weeks, followed by peginterferon alfa-2a + ribavirin for 12 or 36 weeks based on response.
-
T8PR group: Telaprevir (750 mg every 8 hours) + peginterferon alfa-2a + ribavirin for 8 weeks, followed by placebo + peginterferon alfa-2a + ribavirin for 4 weeks, then peginterferon alfa-2a + ribavirin for 12 or 36 weeks based on response.
-
Control group: Placebo + peginterferon alfa-2a + ribavirin for 12 weeks, followed by peginterferon alfa-2a + ribavirin for 36 weeks.
-
-
Primary Endpoint: Sustained virologic response 24 weeks after the last planned dose of treatment (SVR24).[7]
Simeprevir: QUEST-1 Trial
-
Objective: To assess the efficacy and safety of simeprevir plus peginterferon alfa-2a and ribavirin in treatment-naïve patients with HCV genotype 1.
-
Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 394 treatment-naïve patients with chronic HCV genotype 1 infection.
-
Treatment Arms:
-
Simeprevir group: Simeprevir (150 mg once daily) + peginterferon alfa-2a + ribavirin for 12 weeks, followed by peginterferon alfa-2a + ribavirin for 12 or 36 weeks based on response-guided therapy criteria.
-
Placebo group: Placebo + peginterferon alfa-2a + ribavirin for 12 weeks, followed by peginterferon alfa-2a + ribavirin for 36 weeks.
-
-
Primary Endpoint: Sustained virologic response 12 weeks after the last planned dose of treatment (SVR12).[3]
Conclusion
The evolution from first- to second-generation HCV NS3/4A protease inhibitors represents a significant advancement in the management of chronic hepatitis C. Second-generation agents, such as simeprevir, grazoprevir, asunaprevir, and voxilaprevir, offer superior efficacy, improved safety and tolerability, and a higher barrier to resistance compared to Telaprevir. The data from numerous clinical trials underscore these improvements, providing a solid foundation for the development of even more effective and safer all-oral, interferon-free treatment regimens for all HCV genotypes. Continued research into the mechanisms of resistance and the development of novel agents will be crucial in the ongoing effort to eradicate hepatitis C worldwide.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Beyond Telaprevir and Boceprevir: Resistance and New Agents for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of peg-interferon, ribavirin plus telaprevir vs simeprevir by propensity score matching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effectiveness and safety study of triple therapy with simeprevir or telaprevir for non-cirrhotic patients with chronic hepatitis C virus genotype 1b infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative safety study on severe anemia by simeprevir versus telaprevir-based triple therapy for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative efficacy and safety of simeprevir and telaprevir in treatment-naïve hepatitis C-infected patients in a Japanese population: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Virology analyses of HCV isolates from genotype 1-infected patients treated with simeprevir plus peginterferon/ribavirin in Phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Safety, pharmacokinetics and resistant variants of telaprevir alone for 12 weeks in hepatitis C virus genotype 1b infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of telaprevir treatment outcomes and resistance in patients with prior treatment failure: results from the REALIZE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Structural Analysis of Asunaprevir Resistance in HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Profile of sofosbuvir/velpatasvir/voxilaprevir in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Telaprevir Monotherapy vs. Combination Therapy for Hepatitis C
For Immediate Release
In the landscape of Hepatitis C virus (HCV) research, the strategic deployment of antiviral agents is paramount. This guide provides a comparative analysis of Telaprevir, a potent NS3/4A protease inhibitor, when used as a monotherapy versus in combination with other antiviral agents, particularly interferon-alpha (IFN-α). The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of Telaprevir's in vitro performance.
Executive Summary
In vitro studies consistently demonstrate that while Telaprevir monotherapy exhibits initial potent antiviral activity against HCV, its efficacy is short-lived due to the rapid emergence of drug-resistant variants.[1] Combination therapy, notably with pegylated interferon (peg-IFN) and ribavirin, has been the cornerstone of Telaprevir's clinical use, a strategy supported by in vitro evidence showcasing synergistic effects and a higher barrier to resistance. This guide synthesizes key quantitative data and experimental methodologies to illuminate the comparative in vitro performance of these therapeutic approaches.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Telaprevir as a monotherapy and highlight the impact of combination therapy.
Table 1: In Vitro Efficacy of Telaprevir Monotherapy against HCV Genotype 1
| Parameter | Value | Assay Type | HCV Genotype | Reference |
| IC50 | 10 nM | Enzymatic Assay | Genotype 1 | [2] |
| IC50 | 0.35 µM | HCV Replicon Assay (48 hr) | Genotype 1b (Con1) | [2] |
| IC90 | 0.83 µM | HCV Replicon Assay (48 hr) | Genotype 1b (Con1) | [2] |
| EC50 | 0.482 µM (48 hr) / 0.269 µM (96 hr) | HCV Replicon Assay | Genotype 1b | [2] |
| EC50 | 0.961 µM (96 hr) | HCV Replicon Assay | Genotype 1a | [2] |
| Ki | 7 nM | Enzymatic Assay | Genotype 1 (H strain) | [2] |
Table 2: Impact of Combination Therapy on Telaprevir Efficacy
| Combination | Observation | Implication | Reference |
| Telaprevir + Peg-IFN/Ribavirin | Significantly higher Sustained Virologic Response (SVR) rates in clinical trials compared to Peg-IFN/Ribavirin alone. | Enhanced viral suppression and cure rates. | |
| Telaprevir + IFN-α | Synergistic inhibition of HCV replication in vitro. | Combination therapy is more effective than the sum of individual drug effects. | [3][4] |
| Telaprevir + Peg-IFN-α-2a | Inhibited both wild-type and Telaprevir-resistant HCV variants. | Combination therapy can overcome pre-existing or emergent resistance. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate Telaprevir's efficacy.
HCV Replicon Assay
This cell-based assay is fundamental for studying HCV RNA replication.
Objective: To determine the concentration of Telaprevir that inhibits 50% of HCV replicon replication (EC50).
Methodology:
-
Cell Line: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that includes a reporter gene like luciferase are commonly used.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Preparation: A stock solution of Telaprevir in DMSO is prepared and serially diluted.
-
Treatment: The culture medium is replaced with medium containing the various concentrations of Telaprevir. A vehicle control (DMSO) is also included. For combination studies, a second compound (e.g., IFN-α) is added concurrently at various concentrations.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, a luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
qRT-PCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel to ensure that the observed antiviral effect is not due to toxicity to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of Telaprevir.
Methodology:
-
Cell Line: The parental Huh-7 cell line (without the HCV replicon) is used.
-
Procedure: The procedure is similar to the replicon assay, with cells being treated with the same concentrations of Telaprevir.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTT or CellTiter-Glo assay).
-
Data Analysis: The CC50 value is calculated from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the underlying biological pathways.
Caption: Experimental workflow for in vitro comparison of Telaprevir monotherapy and combination therapy.
Caption: Signaling pathways of Telaprevir and IFN-α in inhibiting HCV replication.
Conclusion
The in vitro data strongly support the clinical observation that Telaprevir is most effective as part of a combination therapy regimen. While Telaprevir monotherapy can significantly reduce HCV replication, the high propensity for the selection of resistant viral variants limits its long-term efficacy. The synergistic effects observed when Telaprevir is combined with agents like IFN-α, which act via a different mechanism, lead to more profound and durable viral suppression in vitro. These findings underscore the importance of a multi-pronged approach to HCV treatment to maximize efficacy and mitigate the development of drug resistance.
References
- 1. Telaprevir and pegylated interferon-alpha-2a inhibit wild-type and resistant genotype 1 hepatitis C virus replication in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
A Researcher's Guide to Telaprevir Biochemical Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the robust and reproducible assessment of antiviral efficacy is paramount. This guide provides an objective comparison of common biochemical assays for the evaluation of Telaprevir, a direct-acting antiviral agent against the Hepatitis C Virus (HCV). Supported by experimental data, this document outlines key performance metrics and detailed methodologies to aid in the selection and implementation of appropriate validation studies.
Telaprevir is a potent, reversible, and selective inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1] The validation of assays to characterize the activity of Telaprevir and other HCV protease inhibitors is a crucial step in antiviral drug development. This guide explores the two primary types of in vitro assays used for this purpose: enzymatic assays and cell-based replicon assays.
Quantitative Comparison of Telaprevir Activity
The inhibitory activity of Telaprevir is typically quantified by its 50% inhibitory concentration (IC50) in enzymatic assays or its 50% effective concentration (EC50) in cell-based assays. These values can vary depending on the HCV genotype, the specific assay conditions, and the presence of resistance-associated substitutions (RASs).
Table 1: In Vitro Activity of Telaprevir Against Wild-Type HCV Genotypes
| Assay Type | HCV Genotype | Parameter | Value (nM) | Reference |
| Enzymatic | Genotype 1 (H strain) | Ki | 7 | [2] |
| Enzymatic | Genotype 1b | IC50 | 10 | [3] |
| Replicon (48 hr) | Genotype 1b (Con1) | EC50 | 350 | [3] |
| Replicon (96 hr) | Genotype 1b | EC50 | 269 | [4] |
| Replicon (96 hr) | Genotype 1a | EC50 | 961 | [4] |
Table 2: Comparative Activity of Telaprevir and Other Protease Inhibitors Against HCV Genotype 1b
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| Telaprevir | Replicon | EC50 | ~350-700 | [3] |
| Boceprevir | Replicon | EC50 | ~14-200 | [3] |
| Danoprevir | Replicon | EC50 | ~0.2-1.8 | [3] |
| Vaniprevir | Replicon | EC50 | ~0.6 | [3] |
| Asunaprevir | Replicon | EC50 | ~1-4 | [3] |
Table 3: Fold Change in Telaprevir Resistance for Common NS3/4A RASs (Genotype 1a)
| Mutation | Fold Change in EC50 | Reference |
| V36M | 3-5 | [4] |
| T54A | 2-4 | [4] |
| R155K | 10-25 | [4] |
| A156S | 3-10 | [4] |
| A156T | >100 | [3] |
| D168A | >25 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biochemical assays. Below are outlines for the principal assays used to evaluate Telaprevir.
NS3/4A Protease Enzymatic Assay (FRET-based)
This assay directly measures the inhibition of the purified HCV NS3/4A protease.
-
Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon cleavage by the NS3/4A protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant, purified HCV NS3/4A protease
-
FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with detergents and reducing agents)
-
Telaprevir (or other inhibitors) serially diluted in DMSO
-
96- or 384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Pre-incubate the purified NS3/4A protease with various concentrations of Telaprevir in the assay buffer.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities from the fluorescence data.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
HCV Replicon Assay (Cell-based)
This assay assesses the antiviral activity of a compound in a cellular context, where the compound must penetrate the cell membrane to reach its target.
-
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon. This replicon contains the HCV nonstructural proteins, including NS3/4A, and can autonomously replicate within the cells. The replicon often includes a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a reporter gene.
-
Cell culture medium (e.g., DMEM with fetal bovine serum).
-
Telaprevir (or other inhibitors) serially diluted in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying the reporter gene (e.g., luciferase assay system).
-
Reagents for assessing cell viability (e.g., MTS or resazurin-based assays).
-
-
Procedure:
-
Seed the replicon-harboring cells in 96-well plates.
-
After cell attachment, treat the cells with serial dilutions of Telaprevir.
-
Incubate the plates for a defined period (e.g., 48-72 hours).
-
Quantify HCV RNA replication by measuring the reporter gene activity (e.g., luminescence).
-
In a parallel plate, assess cell viability to ensure that the observed inhibition of replication is not due to cytotoxicity.
-
Calculate the EC50 value by plotting the percentage of inhibition of reporter activity against the drug concentration and fitting the data to a dose-response curve.
-
Assay Validation and Performance
While direct comparative studies on validation parameters for all Telaprevir assays are not extensively published, individual studies have demonstrated the robustness of these systems. For instance, a cell-based reporter assay for HCV protease activity reported a Z'-factor ranging from 0.64 to 0.74, indicating its suitability for high-throughput screening.[3] The Z'-factor is a statistical measure of the quality of a high-throughput screening assay, with a value between 0.5 and 1.0 indicating an excellent assay. Additionally, a signal-to-noise ratio of approximately 20 has been reported for FRET-based protease assays, demonstrating good sensitivity.
Visualizing Mechanisms and Workflows
HCV Polyprotein Processing and Telaprevir's Mechanism of Action
The HCV genome is translated into a single large polyprotein, which is then cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A protease is responsible for four of these cleavages. Telaprevir directly binds to the active site of the NS3 protease, blocking this essential processing step.
Caption: Telaprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.
Generalized Workflow for Telaprevir Biochemical Assay Validation
The validation of a biochemical assay for an inhibitor like Telaprevir follows a logical progression from initial screening to detailed characterization.
References
- 1. Comparative In Vitro Anti-Hepatitis C Virus Activities of a Selected Series of Polymerase, Protease, and Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
Validating HCV Replicon Systems for Telaprevir Resistance Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant challenge in the clinical management of Hepatitis C Virus (HCV) infection. Telaprevir (B1684684), a direct-acting antiviral (DAA) targeting the HCV NS3/4A protease, has demonstrated potent antiviral activity, but its efficacy can be compromised by the selection of resistant viral variants.[1] The HCV replicon system has become an indispensable tool for the preclinical assessment of antiviral drug resistance, providing a robust and convenient platform to identify and characterize resistance-associated substitutions (RASs).[2][3][4] This guide provides a comprehensive comparison of the HCV replicon system with alternative methods for studying Telaprevir resistance, supported by experimental data and detailed protocols.
Data Presentation: Quantifying Telaprevir Resistance in HCV Replicon Systems
HCV replicon assays are crucial for determining the phenotypic resistance profile of antiviral compounds.[2] These assays measure the concentration of a drug required to inhibit HCV RNA replication by 50% (EC50) or the activity of the target enzyme by 50% (IC50).[5] Mutations in the NS3 protease can lead to a significant increase in these values, indicating reduced susceptibility to Telaprevir. The level of resistance is often expressed as a "fold change" in EC50 or IC50 compared to the wild-type virus.
Below is a summary of Telaprevir resistance conferred by common mutations in the HCV NS3/4A protease, as determined by replicon-based assays.
| NS3 Mutation | HCV Genotype | Fold Increase in IC50/EC50 | Level of Resistance | Reference(s) |
| V36A/G/M | 1a | 3-25 | Low to Medium | [1][6][7] |
| T54A/S | 1b | 3-25 | Low to Medium | [1][6][7] |
| V55A | 1b | ~7 | Medium | [8] |
| R155K/T | 1a | 3-25 | Low to Medium | [1][6][7] |
| A156S | 1b | <25 | Low | [6] |
| A156T/V | 1b | >25 | High | [1][6][7] |
| V36M + R155K/T | 1a | >50 | High | [6] |
Note: The fold change values can vary depending on the specific replicon system and assay conditions used.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of resistance studies.
HCV Replicon-Based Resistance Assay Protocol
This protocol outlines a typical workflow for selecting and characterizing Telaprevir-resistant HCV replicons.
-
Cell Line Maintenance: Huh-7 human hepatoma cells, or their derivatives, that are highly permissive for HCV replication are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.[9]
-
Replicon RNA Transfection: Subgenomic HCV replicon RNA, typically containing a selectable marker like the neomycin phosphotransferase gene (neo), is introduced into the Huh-7 cells via electroporation or lipid-based transfection methods.[2][10]
-
Selection of Stable Replicon Cell Lines: Following transfection, cells are cultured in the presence of G418 (an aminoglycoside antibiotic) to select for cells that are successfully replicating the HCV replicon, which expresses the neo gene conferring resistance.[2][10]
-
Induction of Resistance: Stable replicon-harboring cell lines are cultured in the presence of increasing concentrations of Telaprevir. This selective pressure favors the growth of cells containing replicons with mutations that confer resistance to the drug.[11][12]
-
Isolation and Expansion of Resistant Colonies: Individual drug-resistant cell colonies are isolated, expanded, and further characterized.
-
Genotypic Analysis: Total RNA is extracted from the resistant cell colonies, and the NS3/4A coding region of the HCV replicon is amplified by RT-PCR and sequenced to identify mutations.[5]
-
Phenotypic Analysis: The level of resistance conferred by the identified mutations is quantified by determining the EC50 or IC50 of Telaprevir against replicons engineered to contain these specific mutations. This is often done using a transient replication assay with a reporter gene (e.g., luciferase) for ease of quantification.[5][9]
Alternative Method: NS3/4A Protease Enzymatic Assay
This cell-free assay directly measures the inhibitory activity of a compound against the purified HCV NS3/4A protease.
-
Protein Expression and Purification: The wild-type and mutant NS3/4A protease domains are expressed in E. coli and purified.
-
Enzymatic Reaction: The purified protease is incubated with a synthetic peptide substrate that is fluorescently labeled. Cleavage of the substrate by the protease results in a measurable change in fluorescence.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of Telaprevir to determine the IC50 value.
Comparison of Resistance Study Methods
| Feature | HCV Replicon System | HCVcc (Infectious Virus System) | Enzymatic Assay |
| Biological Relevance | High (models intracellular replication) | Highest (models the entire viral life cycle) | Low (isolated enzyme activity) |
| Throughput | High (amenable to 96- and 384-well formats) | Low to Medium | High |
| Ease of Use | Moderate | Complex (requires specialized facilities) | Simple |
| Cost | Moderate | High | Low |
| Information Provided | Replication fitness, resistance profile | Infectivity, replication, resistance | Direct enzyme inhibition |
| Limitations | Does not model viral entry or assembly/release | Limited availability for all genotypes, lower throughput | Does not account for cellular factors or viral replication dynamics |
While the HCVcc system offers the most biologically relevant model, HCV replicons provide a more flexible, higher-throughput, and less complex system for initial resistance profiling and have been instrumental in the development of DAAs.[2][13]
Visualizing the Workflow and Mechanism
To better illustrate the processes involved in Telaprevir resistance studies, the following diagrams have been generated.
Caption: Workflow for Telaprevir resistance studies using the HCV replicon system.
Caption: Telaprevir inhibits the NS3/4A protease, while resistance mutations alter the drug's binding site.
References
- 1. [Telaprevir resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. hcvguidelines.org [hcvguidelines.org]
- 6. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of telaprevir treatment outcomes and resistance in patients with prior treatment failure: results from the REALIZE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. natap.org [natap.org]
- 9. benchchem.com [benchchem.com]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Studies on hepatitis C virus resistance to inhibitors in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Hepatitis C Virus Replicon Presents a Higher Barrier to Resistance to Nucleoside Analogs than to Nonnucleoside Polymerase or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for VX-950 (Telaprevir)
For Immediate Implementation by Laboratory Personnel
The proper disposal of VX-950 (Telaprevir), a potent antiviral compound, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is mandatory to mitigate risks to personnel and prevent aquatic toxicity. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Telaprevir waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be familiar with the immediate safety requirements for handling Telaprevir. The primary source of this information is the Safety Data Sheet (SDS), which must be consulted before use.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling Telaprevir or its waste products.
Ventilation: All handling of concentrated Telaprevir stocks and waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it into a sealed, appropriately labeled hazardous waste container. The spill area should then be decontaminated. For significant spills, evacuate the area and immediately contact the institution's Environmental Health & Safety (EH&S) department.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative and qualitative data essential for the safe disposal of Telaprevir.
| Parameter | Guideline | Source |
| Hazard Classification | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1] |
| Waste Storage | Keep waste containers tightly closed in a dry and well-ventilated place. Store in a freezer under an inert atmosphere for the pure compound. | [1] |
| Spill Cleanup Absorbent | Use inert materials such as dry chemical, CO2, water spray, or alcohol-resistant foam. | [1] |
Step-by-Step Disposal Procedure for Telaprevir Waste
The following protocol outlines the procedural steps for the safe disposal of Telaprevir from the point of generation to final removal by a certified hazardous waste service.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing Telaprevir, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE).
-
Segregate Telaprevir waste from general laboratory trash and other chemical waste streams at the point of generation.
Step 2: Container Selection and Management
-
Use only designated, leak-proof, and chemically compatible containers for Telaprevir waste.
-
Ensure containers are in good condition and have secure, tight-fitting lids.
-
Keep waste containers closed except when actively adding waste.[3]
-
Do not overfill containers; leave at least 10% headspace to accommodate expansion.
Step 3: Labeling of Waste Containers
-
Immediately label all Telaprevir waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "Telaprevir (VX-950)" and any solvents or other chemicals present. Avoid using chemical formulas or abbreviations.
-
Indicate the primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
Include the date of waste accumulation.
Step 4: Accumulation and Storage
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or the laboratory's main hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]
Step 5: Scheduling Waste Pickup
-
Once a waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its collection by your institution's EH&S department or a certified hazardous waste disposal contractor.
-
Do not dispose of any Telaprevir waste down the drain or in the regular trash.[4]
Step 6: Documentation
-
Maintain accurate records of all hazardous waste generated, including the chemical composition, quantity, and disposal date, in accordance with institutional policies and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of VX-950 (Telaprevir) in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
